Belinostat
Descripción
This compound is a novel agent that inhibits the enzyme histone deacetylase (HDAC) with a sulfonamide-hydroxamide structure. It was developed as an orphan drug to target hematological malignancies and solid tumors by TopoTarget. The safety and efficacy of this compound is currently being evaluated for use in combination with traditional front-line therapies for the treatment of PTCL. Intravenous administration of the agent is available as Beleodaq as monotherapy and the dosing regimen involves a 21-day cycle. It was US-approved in July 2014 as a therapeutic agent for relapsed or refractory peripheral T-cell lymphoma.
This compound is a Histone Deacetylase Inhibitor. The mechanism of action of this compound is as a Histone Deacetylase Inhibitor.
This compound is an intravenously administered histone deacetylase inhibitor and antineoplastic agent that is approved for use in refractory or relapsed peripheral T cell lymphoma. This compound is associated with moderate rate of minor serum enzyme elevations during therapy and has been reported to cause clinically apparent fatal, acute liver injury.
This compound is a novel hydroxamic acid-type histone deacetylase (HDAC) inhibitor with antineoplastic activity. This compound targets HDAC enzymes, thereby inhibiting tumor cell proliferation, inducing apoptosis, promoting cellular differentiation, and inhibiting angiogenesis. This agent may sensitize drug-resistant tumor cells to other antineoplastic agents, possibly through a mechanism involving the down-regulation of thymidylate synthase.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2014 and has 5 approved and 31 investigational indications.
a hydroxamate-type inhibitor of histone deacetylase
Propiedades
IUPAC Name |
(E)-N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-15(16-19)10-9-12-5-4-8-14(11-12)22(20,21)17-13-6-2-1-3-7-13/h1-11,17,19H,(H,16,18)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNRHFGMJRPRSK-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194378 | |
| Record name | Belinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866323-14-0, 414864-00-9 | |
| Record name | Belinostat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866323-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Belinostat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866323140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Belinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05015 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Belinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BELINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4H96P17NZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Belinostat's Mechanism of Action in T-Cell Lymphoma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Belinostat (Beleodaq®) is a potent histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound in T-cell lymphoma, detailing its molecular targets, downstream cellular effects, and the experimental basis for these findings. This compound functions as a pan-HDAC inhibitor, targeting Class I, II, and IV HDACs, which leads to the hyperacetylation of both histone and non-histone proteins.[1] This epigenetic modulation results in the reactivation of tumor suppressor genes, cell cycle arrest, and the induction of apoptosis, ultimately inhibiting the growth of malignant T-cells. This document synthesizes preclinical and clinical data, presents quantitative findings in structured tables, details key experimental methodologies, and provides visual representations of critical pathways and workflows.
Core Mechanism of Action: HDAC Inhibition
This compound's primary mechanism of action is the inhibition of histone deacetylases (HDACs), a class of enzymes crucial for epigenetic regulation.[3] In normal cells, HDACs remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[4] In many cancers, including T-cell lymphomas, HDACs are often overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes and promoting uncontrolled cell proliferation.[3]
This compound, a hydroxamic acid-derived compound, effectively inhibits the activity of zinc-dependent HDACs by chelating the zinc ion in the enzyme's active site.[1] It is classified as a pan-HDAC inhibitor, demonstrating activity against Class I, II, and IV HDAC isoforms.[1] This broad-spectrum inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure (euchromatin) that allows for the transcription of previously silenced genes.[3]
Impact on Histone Acetylation
The direct consequence of this compound's HDAC inhibition is the hyperacetylation of histone proteins, particularly histones H3 and H4.[3] This increased acetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA and creating a more open chromatin conformation. This altered chromatin landscape allows transcription factors to access gene promoter regions and initiate the expression of genes involved in crucial cellular processes.
Effects on Non-Histone Protein Acetylation
Beyond histones, HDACs also deacetylate a variety of non-histone proteins, including transcription factors, chaperones, and signaling molecules.[1] this compound's inhibition of HDACs therefore also leads to the hyperacetylation of these non-histone targets, impacting their function and contributing to its anti-tumor effects.[5] For instance, the acetylation of chaperone proteins can lead to the degradation of misfolded client proteins that are critical for cancer cell survival.[6]
Cellular Consequences of HDAC Inhibition by this compound
The molecular changes induced by this compound translate into significant anti-proliferative and pro-apoptotic effects in T-cell lymphoma cells.
Re-expression of Tumor Suppressor Genes
A key outcome of this compound-induced histone hyperacetylation is the re-expression of silenced tumor suppressor genes. These genes encode proteins that regulate cell growth, differentiation, and apoptosis. By reactivating these critical cellular governors, this compound helps to restore normal cellular control mechanisms that are lost in cancer.
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest in T-cell lymphoma cells. This is achieved through the upregulation of cyclin-dependent kinase (CDK) inhibitors and other cell cycle regulatory proteins, which halt the progression of the cell cycle and prevent cancer cell division.
Induction of Apoptosis
A major contributor to the therapeutic efficacy of this compound is its ability to induce programmed cell death, or apoptosis, in malignant T-cells. This is accomplished through multiple mechanisms:
-
Modulation of Apoptotic Proteins: this compound alters the expression of key proteins involved in the apoptotic cascade. It upregulates pro-apoptotic proteins while downregulating anti-apoptotic proteins, thereby lowering the threshold for apoptosis.[1]
-
Generation of Reactive Oxygen Species (ROS): HDAC inhibitors can induce oxidative stress through the generation of ROS, which can trigger the intrinsic apoptotic pathway.
-
DNA Damage: this compound can also induce DNA damage, which, if irreparable, activates cellular pathways leading to apoptosis.
Quantitative Data on this compound's Efficacy
The anti-tumor activity of this compound in T-cell lymphoma has been quantified in both preclinical and clinical studies.
Preclinical Efficacy in T-Cell Lymphoma Cell Lines
| Cell Line | T-Cell Lymphoma Subtype | IC50 (nM) | Assay | Reference |
| Various Lymphoma Cell Lines | B-cell and T-cell | 72 - 233 | Not Specified | [7] |
Clinical Efficacy in Relapsed/Refractory PTCL (BELIEF Study)
| Parameter | Value | Reference |
| Overall Response Rate (ORR) | 25.8% | [8][9] |
| Complete Response (CR) | 10.8% | [8] |
| Partial Response (PR) | 15% | [8] |
| Median Duration of Response (DoR) | 13.6 months | [8] |
| Median Time to Response | 5.6 weeks | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagram illustrates the core mechanism of action of this compound, from HDAC inhibition to the downstream cellular effects.
Caption: Core mechanism of action of this compound in T-cell lymphoma.
Experimental Workflows
The following diagrams depict typical workflows for key experiments used to elucidate the mechanism of action of this compound.
References
- 1. This compound in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for Relapsed or Refractory Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profile of this compound for the treatment of relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Update on histone deacetylase inhibitors in peripheral T-cell lymphoma (PTCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. ercongressi.it [ercongressi.it]
- 7. bu.edu [bu.edu]
- 8. This compound in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results of the Pivotal Phase II BELIEF (CLN-19) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound for the treatment of relapsed or refractory peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Belinostat: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Pan-HDAC Inhibitor: Mechanism of Action, Experimental Protocols, and Therapeutic Potential
Abstract
Belinostat, a potent pan-histone deacetylase (HDAC) inhibitor, has emerged as a significant therapeutic agent, particularly in the treatment of hematological malignancies. This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It delves into its core mechanism of action, detailing the signaling pathways it modulates. Quantitative data on its inhibitory activity and pharmacokinetic properties are summarized in structured tables for clear comparison. Furthermore, this guide offers detailed experimental protocols for key assays relevant to the study of this compound and presents logical and experimental workflows through Graphviz visualizations.
Introduction
This compound, with the chemical formula C15H14N2O4S, is a hydroxamic acid-type histone deacetylase (HDAC) inhibitor.[1][2] It has been approved for the treatment of patients with relapsed or refractory peripheral T-cell lymphoma (PTCL).[3] By inhibiting HDAC enzymes, this compound promotes the accumulation of acetylated histones and other proteins, leading to the reactivation of silenced tumor suppressor genes.[3][4] This ultimately results in cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis in cancer cells.[3][5] this compound exhibits broad inhibitory activity against Class I, II, and IV HDAC isoforms.[6]
Mechanism of Action
This compound exerts its anticancer effects through the inhibition of histone deacetylases, which are crucial enzymes in the epigenetic regulation of gene expression. HDACs remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[4] By inhibiting HDACs, this compound maintains a more open chromatin state, allowing for the transcription of genes that are often silenced in cancer cells.[4]
The downstream effects of HDAC inhibition by this compound are multifaceted and include:
-
Re-expression of Tumor Suppressor Genes: this compound can induce the re-expression of critical cell cycle regulators like p21, which leads to cell cycle arrest.[4][7]
-
Induction of Apoptosis: this compound promotes programmed cell death through both the intrinsic and extrinsic pathways. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2.[4]
-
Inhibition of Angiogenesis: The drug has been shown to interfere with the formation of new blood vessels, a process critical for tumor growth and metastasis.[3]
-
Modulation of DNA Repair: this compound can downregulate DNA repair proteins, making cancer cells more susceptible to DNA-damaging agents.[4]
Signaling Pathways Modulated by this compound
This compound's activity impacts several key signaling pathways involved in cancer cell proliferation and survival. The following diagram illustrates the primary mechanism of action.
Caption: Mechanism of action of this compound as a pan-HDAC inhibitor.
Quantitative Data
In Vitro Inhibitory Activity
This compound demonstrates potent inhibitory activity against a broad range of HDAC isoforms. The half-maximal inhibitory concentrations (IC50) are summarized below.
| HDAC Isoform | IC50 (µM) | Reference |
| HDAC1 | 0.041 | [8] |
| HDAC2 | 0.125 | [8] |
| HDAC3 | 0.03 | [8] |
| HDAC4 | 0.115 | [8] |
| HDAC6 | 0.082 | [8] |
| HDAC7 | 0.067 | [8] |
| HDAC8 | 0.216 | [8] |
| HDAC9 | 0.128 | [8] |
| HeLa Cell Lysate | 0.027 | [8] |
In Vitro Anti-proliferative Activity
This compound has shown significant anti-proliferative effects in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780 | Ovarian | 0.2 | [8] |
| HCT116 | Colon | 0.2 | [8] |
| Calu-3 | Lung | 0.66 | [8] |
| Hs 852.T | Melanoma | 3.37 | [8] |
| BHP2-7 | Thyroid | ~50 (viability) | [7] |
| Cal62 | Thyroid | ~50 (viability) | [7] |
| SW1736 | Thyroid | ~50 (viability) | [7] |
| T238 | Thyroid | >50 (viability) | [7] |
| NCCIT-P | Testicular Germ Cell | Low nM range | |
| 2102Ep-P | Testicular Germ Cell | Low nM range | |
| NT2-P | Testicular Germ Cell | Low nM range | |
| NCCIT-R (Cisplatin-resistant) | Testicular Germ Cell | Low nM range | |
| 2102Ep-R (Cisplatin-resistant) | Testicular Germ Cell | Low nM range | |
| NT2-R (Cisplatin-resistant) | Testicular Germ Cell | Low nM range | |
| MCF-7 | Breast | 50-100 (viability) | [9] |
Pharmacokinetic Properties (Intravenous Administration)
Pharmacokinetic parameters of intravenously administered this compound have been evaluated in patients with advanced solid tumors.
| Parameter | Value | Reference |
| Elimination Half-Life (T½) | 0.3 - 1.3 hours | [10] |
| Clearance | 1240 mL/min | [3] |
| Volume of Distribution (Vd) | 409 ± 76.7 L | [3] |
| Protein Binding | 92.9% - 95.8% | [3] |
| Renal Excretion (unchanged) | < 2% | [3] |
| Maximum Tolerated Dose (MTD) | 1,000 mg/m²/day (days 1-5 of a 21-day cycle) | [10] |
Pharmacokinetic Properties (Oral Administration)
Preliminary studies have also explored the oral formulation of this compound.
| Parameter | Dose | Value | Reference |
| Mean Half-Life (T½) | 1,000 mg/m² (single dose) | 1.5 ± 0.3 hours | [11] |
| Time to Peak (Tmax) | 1,000 mg/m² (single dose) | 1.9 ± 0.3 hours | [11] |
| Mean Daily AUC | 1,000 mg/m² (once daily) | 2,767 ± 1,453 ng·h/mL | [11] |
Experimental Protocols
HDAC Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available HDAC activity/inhibition assay kits and general procedures.
-
Prepare Nuclear Extracts:
-
Culture cells to a density of 1-5 x 10^6 cells/mL.
-
Lyse cells using a hypotonic buffer to isolate nuclei.
-
Extract nuclear proteins using a high-salt buffer.
-
Determine protein concentration using a Bradford or BCA assay.
-
-
HDAC Reaction:
-
To a well of a microplate pre-coated with an acetylated histone substrate, add the nuclear extract.
-
Add this compound at various concentrations to the sample wells. Include a positive control (e.g., Trichostatin A) and a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C for 30-60 minutes to allow for the deacetylation reaction.
-
-
Detection:
-
Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add a primary antibody that specifically recognizes the acetylated histone substrate. Incubate for 60 minutes at room temperature.
-
Wash the wells and add a secondary antibody conjugated to horseradish peroxidase (HRP). Incubate for 30-60 minutes at room temperature.
-
Wash the wells and add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction with an acidic stop solution.
-
Measure the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to HDAC activity.
-
Cell Viability Assay (MTT Assay)
This protocol outlines the measurement of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Western Blotting for Histone Acetylation
This protocol describes the detection of changes in histone acetylation levels in response to this compound treatment.
-
Cell Lysis and Histone Extraction:
-
Treat cells with this compound at the desired concentration and for the desired time.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a buffer containing Triton X-100 and protease inhibitors.
-
Pellet the nuclei and extract histones using an acid extraction method (e.g., with 0.2 N HCl).
-
Neutralize the extract and determine the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 15-30 µg of histone extract in Laemmli buffer.
-
Separate the proteins on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetylated histone H3 or H4 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Normalize the signal to a loading control such as total histone H3 or β-actin.
-
Experimental and Logical Workflows
In Vitro Evaluation of this compound
The following diagram outlines a typical workflow for the in vitro characterization of this compound.
Caption: A typical workflow for the in vitro evaluation of this compound.
Conclusion
This compound is a well-characterized pan-HDAC inhibitor with proven clinical efficacy in certain hematological malignancies. Its broad inhibitory profile and multifaceted mechanism of action make it a valuable tool for both basic research and clinical applications. This technical guide provides a foundational understanding of this compound, offering key quantitative data and detailed experimental protocols to aid researchers in their investigations of this important therapeutic agent. Further research into combination therapies and mechanisms of resistance will continue to define the full therapeutic potential of this compound in oncology.[12]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubcompare.ai [pubcompare.ai]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of HDAC Inhibitor Libraries via Microscale Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]
Belinostat: A Comprehensive Technical Guide on its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belinostat, marketed under the trade name Beleodaq®, is a potent histone deacetylase (HDAC) inhibitor.[1][2] It is indicated for the treatment of patients with relapsed or refractory peripheral T-cell lymphoma (PTCL).[2][3] this compound exhibits pan-HDAC inhibition, leading to the accumulation of acetylated histones and other proteins.[4] This activity modulates gene expression, resulting in cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis in tumor cells.[4][5] This technical guide provides an in-depth overview of the chemical structure and a detailed synthetic route for this compound, along with its mechanism of action.
Chemical Structure
This compound is a hydroxamic acid-based HDAC inhibitor with a sulfonamide-hydroxamide structure.[2][4][6]
-
IUPAC Name: (2E)-N-Hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide[1][4]
-
Molecular Weight: 318.35 g/mol [8]
-
CAS Number: 866323-14-0[1]
The structure of this compound features a hydroxamic acid moiety which is crucial for its HDAC inhibitory activity, a phenylsulfonamide group, and an acrylamide linker.
| Property | Value | Source |
| IUPAC Name | (2E)-N-Hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide | [1][4] |
| Molecular Formula | C₁₅H₁₄N₂O₄S | [4][7] |
| Molecular Weight | 318.35 g/mol | [8] |
| CAS Number | 866323-14-0 | [1] |
| IC₅₀ (HDAC) | 27 nM (in a cell-free assay) | [8][9] |
Synthesis of this compound
A practical and effective synthetic route for this compound has been developed, starting from commercially available benzaldehyde.[10][11] This five-step process offers an acceptable overall yield and utilizes inexpensive starting materials.[10][11] The overall yield for a scaled-up experiment was reported to be 33%, producing this compound with a purity of 99.6%.[10]
Synthesis Workflow
Experimental Protocols
Step 1: Addition Reaction
-
Reactants: Benzaldehyde, Sodium bisulfite
-
Product: Adduct 3
-
Procedure: Benzaldehyde is reacted with sodium bisulfite in an addition reaction to form an adduct. This step serves to protect the aldehyde group for the subsequent sulfochlorination.[10][11]
Step 2: Sulfochlorination
-
Reactant: Adduct 3, Chlorosulfonic acid
-
Product: 3-Formylbenzenesulfonyl chloride (4)
-
Procedure: The adduct from the previous step is treated with chlorosulfonic acid to introduce the sulfonyl chloride group onto the benzene ring, yielding 3-formylbenzenesulfonyl chloride.[10][11]
Step 3: Sulfonamidation
-
Reactants: 3-Formylbenzenesulfonyl chloride (4), Aniline, Pyridine
-
Product: 3-Formyl-N-phenylbenzenesulfonamide (5)
-
Procedure: The sulfonyl chloride is then reacted with aniline in the presence of pyridine to form the corresponding sulfonamide.[10][11]
Step 4: Knoevenagel Condensation
-
Reactant: 3-Formyl-N-phenylbenzenesulfonamide (5)
-
Product: (E)-3-(3-((phenylamino)sulfonyl) phenyl)acrylic acid (6)
-
Procedure: The aldehyde group of the sulfonamide undergoes a Knoevenagel condensation with a suitable active methylene compound to form the acrylic acid derivative.[10][11]
Step 5: Amidation
-
Reactant: (E)-3-(3-((phenylamino)sulfonyl) phenyl)acrylic acid (6), Hydroxylamine
-
Product: this compound
-
Procedure: The final step involves the amidation of the acrylic acid with hydroxylamine to form the hydroxamic acid moiety of this compound.[10][11]
Mechanism of Action: Signaling Pathway
This compound functions as a histone deacetylase (HDAC) inhibitor.[4][5] HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression.[5] By inhibiting HDACs, this compound promotes histone acetylation, resulting in a more relaxed chromatin state and the transcription of genes that are often silenced in cancer cells.[5] This includes the upregulation of tumor suppressor genes, which can induce cell cycle arrest, differentiation, and apoptosis.[5]
This compound has been shown to induce apoptosis through both intrinsic and extrinsic pathways.[5] The intrinsic pathway involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[5] The extrinsic pathway is mediated by death receptors.[5]
Conclusion
This compound is a significant therapeutic agent in the treatment of peripheral T-cell lymphoma, with a well-characterized chemical structure and a practical synthetic route. Its mechanism of action as a histone deacetylase inhibitor highlights the importance of epigenetic modulation in cancer therapy. The detailed synthetic and mechanistic information provided in this guide serves as a valuable resource for researchers and professionals in the field of drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Beleodaq | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Belinostat Target Validation in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Belinostat (trade name Beleodaq®) is a potent histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2] As a pan-HDAC inhibitor, it targets a broad range of HDAC enzymes, leading to the accumulation of acetylated histones and other non-histone proteins.[1][3] This epigenetic modulation reactivates the expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, apoptosis, and inhibiting angiogenesis in cancer cells.[1][4][5] This technical guide provides a comprehensive overview of the molecular targets of this compound, the signaling pathways it modulates, and detailed experimental protocols for its target validation in cancer cells.
Core Mechanism of Action
This compound's primary mechanism of action is the inhibition of histone deacetylase enzymes. HDACs are responsible for removing acetyl groups from lysine residues on histones, leading to a more compact chromatin structure that represses gene transcription.[6] By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of previously silenced genes, including critical tumor suppressor genes.[4][6]
Beyond histones, this compound also affects the acetylation status and function of various non-histone proteins involved in crucial cellular processes such as cell migration and angiogenesis.[6] The culmination of these effects is a multi-faceted attack on tumor progression.[6]
Validated Cellular Targets and Signaling Pathways
This compound's efficacy stems from its ability to modulate multiple signaling pathways critical for cancer cell survival and proliferation.
Cell Cycle Regulation
This compound induces cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines.[7][8] This is often mediated by the re-expression of the cell cycle regulator p21.[6][9]
Apoptosis Induction
This compound triggers programmed cell death (apoptosis) through both intrinsic and extrinsic pathways.[6]
-
Intrinsic Pathway : This mitochondria-dependent pathway involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[6][10]
-
Extrinsic Pathway : This pathway is activated through death receptors like Fas and TRAIL, leading to the activation of caspase-8 and the subsequent caspase cascade.[6]
Key proteins modulated by this compound in the apoptotic pathway include:
-
Survivin : this compound has been shown to repress survivin expression through the reactivation of the Transforming Growth Factor β (TGFβ) receptor II.[11]
-
Caspases : this compound treatment leads to the activation of caspase-3, a key executioner caspase.[10]
Key Signaling Pathways Modulated by this compound
-
TGF-β Signaling : this compound can restore TGF-β signaling by inducing the expression of TGF-β receptors, leading to downstream effects on survivin expression and apoptosis.[11]
-
Wnt/β-catenin Pathway : In breast cancer cells, this compound has been shown to inactivate the Wnt/β-catenin pathway, leading to suppressed cell proliferation.[12]
-
Protein Kinase C (PKC) Pathway : this compound can activate the PKC pathway, contributing to the induction of apoptosis in breast cancer cells.[12]
-
PI3K/mTOR Signaling : In pancreatic cancer cells, this compound inhibits the PI3K-mTOR-4EBP1 signaling pathway.[8]
-
Hypoxia Signaling : this compound can also block hypoxia-related signals by suppressing the expression of VEGF and HIF1α.[8]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780 | Ovarian Cancer | 0.2 - 0.66 | [13] |
| HCT116 | Colon Cancer | 0.2 - 0.66 | [13] |
| HT29 | Colon Cancer | 0.2 - 0.66 | [13] |
| WIL | Lymphoma | 0.2 - 0.66 | [13] |
| CALU-3 | Lung Cancer | 0.2 - 0.66 | [13] |
| MCF7 | Breast Cancer | 0.2 - 0.66 | [13] |
| PC3 | Prostate Cancer | 0.2 - 0.66 | [13] |
| HS852 | - | 0.2 - 0.66 | [13] |
| T3M4 | Pancreatic Cancer | - | [14] |
| AsPC-1 | Pancreatic Cancer | - | [14] |
| Panc-1 | Pancreatic Cancer | - | [14] |
| BHP2-7 | Thyroid Cancer | - | [15] |
| Cal62 | Thyroid Cancer | - | [15] |
| SW1736 | Thyroid Cancer | - | [15] |
| T238 | Thyroid Cancer | - | [15] |
Note: Specific IC50 values for some cell lines were not explicitly stated in the provided search results, but the studies demonstrated a dose-dependent inhibition of proliferation.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the validation of this compound's targets.
Histone Deacetylase (HDAC) Activity Assay
This assay measures the ability of this compound to inhibit HDAC enzymes.
Protocol:
-
Reaction Setup : In a microtiter plate, combine ddH2O, HDAC Assay Buffer, and a fluorogenic substrate peptide.[16]
-
Compound Addition : Add this compound, a positive control (e.g., SAHA), or a DMSO vehicle control to the wells and mix.[16]
-
Initiation : Start the reaction by adding the HDAC enzyme to each well and mix thoroughly. Incubate at room temperature for 20 minutes.[16]
-
Development : Add a developer solution to each well to stop the reaction and generate a fluorescent signal.[16]
-
Measurement : Read the fluorescence intensity at an excitation/emission of 355 nm/460 nm. The rate of the reaction is measured while the reaction velocity remains constant.[16]
-
Data Analysis : Calculate the percentage of inhibition relative to the DMSO control. The IC50 value is the concentration of this compound required to inhibit HDAC activity by 50%.[16]
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on cancer cell proliferation and viability.
Protocol:
-
Cell Seeding : Seed cancer cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[17]
-
Treatment : Expose the cells to various concentrations of this compound or a vehicle control for 24, 48, or 72 hours.[17]
-
MTT Addition : Add 15 µL of 5 mg/mL MTT solution to each well and incubate for 3 hours at 37°C in the dark.[17]
-
Formazan Solubilization : Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins following this compound treatment.
Protocol:
-
Cell Lysis : Treat cells with this compound for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., acetylated histone H3, p21, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative protein expression levels.
Gene Expression Analysis (RT-qPCR)
This method is used to quantify changes in the mRNA levels of target genes after this compound treatment.
Protocol:
-
RNA Extraction : Treat cells with this compound, then extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis : Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR Reaction : Set up a quantitative PCR (qPCR) reaction using the synthesized cDNA, gene-specific primers for the target gene (e.g., CDKN1A for p21, BAX, BCL2), and a fluorescent dye (e.g., SYBR Green).
-
Amplification and Detection : Perform the qPCR reaction in a real-time PCR cycler, which monitors the fluorescence signal at each cycle.
-
Data Analysis : Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or ACTB).
Visualizations
Signaling Pathways
Caption: this compound's mechanism of action and downstream cellular effects.
Experimental Workflow
Caption: A general experimental workflow for this compound target validation.
Conclusion
This compound is a multi-faceted HDAC inhibitor with a well-defined mechanism of action that impacts numerous critical signaling pathways in cancer cells. The validation of its targets through a combination of enzymatic, cell-based, and molecular assays provides a robust framework for understanding its anti-neoplastic properties and for the development of novel therapeutic strategies. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other HDAC inhibitors in oncology.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - NCI [cancer.gov]
- 3. This compound: Uses, Interactions, and Clinical Data [minicule.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Facebook [cancer.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Gene expression-signature of this compound in cell lines is specific for histone deacetylase inhibitor treatment, with a corresponding signature in xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Growth inhibition of pancreatic cancer cells by histone deacetylase inhibitor this compound through suppression of multiple pathways including HIF, NFkB, and mTOR signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental in vivo and in vitro treatment with a new histone deacetylase inhibitor this compound inhibits the growth of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Histone Deacetylase Inhibitor this compound Represses Survivin Expression through Reactivation of Transforming Growth Factor β (TGFβ) Receptor II Leading to Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound suppresses cell proliferation by inactivating Wnt/β-catenin pathway and promotes apoptosis through regulating PKC pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Experimental in vivo and in vitro treatment with a new histone deacetylase inhibitor this compound inhibits the growth of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. RETRACTED ARTICLE: this compound and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and evaluation of this compound analogs as histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Complexation of histone deacetylase inhibitor this compound to Cu(II) prevents premature metabolic inactivation in vitro and demonstrates potent anti-cancer activity in vitro and ex vivo in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
Belinostat's Impact on Histone Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belinostat, a potent hydroxamate-type histone deacetylase (HDAC) inhibitor, has emerged as a significant therapeutic agent, particularly in the treatment of hematological malignancies such as relapsed or refractory peripheral T-cell lymphoma (PTCL).[1] Its primary mechanism of action involves the inhibition of HDAC enzymes, leading to the accumulation of acetyl groups on histone and non-histone proteins. This alteration in protein acetylation, particularly the hyperacetylation of histones, plays a pivotal role in regulating gene expression, ultimately inducing cell cycle arrest, apoptosis, and the inhibition of tumor growth.[2] This technical guide provides an in-depth overview of this compound's effect on histone acetylation levels, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.
Mechanism of Action: Reversing Epigenetic Silencing
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from the ε-amino group of lysine residues on the N-terminal tails of histone proteins. This deacetylation process leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.[3] this compound, as a pan-HDAC inhibitor, effectively blocks the activity of these enzymes.[4] By inhibiting HDACs, this compound promotes a state of histone hyperacetylation, resulting in a more relaxed and open chromatin conformation. This "euchromatin" state allows for the transcription of previously silenced genes, including critical tumor suppressor genes like CDKN1A (encoding p21).[2]
Quantitative Effects on Histone Acetylation and Cellular Processes
This compound treatment leads to a significant increase in the acetylation of histones, particularly histones H3 and H4. While many studies report a "marked" or "strong" increase in acetylation, specific fold-change data from techniques like quantitative mass spectrometry is not extensively available in publicly accessible literature. The available data primarily focuses on the functional outcomes of this increased acetylation, such as cell viability and apoptosis.
| Cell Line | Cancer Type | This compound Concentration | Time Point | Observed Effect on Histone Acetylation | Quantitative Outcome | Reference |
| HeLa | Cervical Cancer | - | - | IC50 of 27 nM for HDAC activity in cell extracts | - | [5][6][7] |
| A2780 | Ovarian Cancer | 1 µM | 1 hour | Increased acetylated H4 (recognizes acetylated Lys8 and Lys12) | Not specified | [3] |
| HCT-116 | Colon Carcinoma | 1 µM | 1 hour | Increased acetylated H4 | Not specified | [3] |
| PC-3, HCT-116, MCF-7, A549, A2780 | Various | 100 mg/kg (in vivo) | 1 hour | Increased H4 acetylation | Strongest in A2780, followed by HCT-116 and A549 | [3] |
| LMP Ovarian Tumor Patients | Ovarian Cancer | 1000mg/m2/day | Post-treatment | Marked increase in acetylated H3 and H4 in PBMCs and tumor tissue | Not specified | [1] |
| NCCIT-R | Testicular Germ Cell Tumor | 50 and 100 nM | 24 hours | Remarkable increase in lysine acetylation and histone H3 acetylation | Not specified | [8] |
| SW-982 | Synovial Sarcoma | 1.4 µM (IC50) | 24 and 48 hours | - | Up to 23% increase in caspase 3/7 activity | [9] |
| SW-1353 | Chondrosarcoma | 2.6 µM (IC50) | 24, 48, and 72 hours | - | Prominent 3-fold activation of caspase 3/7 with SAHA (another HDACi) | [9] |
| LN-229 | Glioblastoma | 2 µmol/L | 48 hours | - | 70% apoptosis | [10] |
| LN-18 | Glioblastoma | 2 µmol/L | 48 hours | - | 28% apoptosis | [10] |
Signaling Pathways Modulated by this compound
The hyperacetylation of histones induced by this compound triggers a cascade of downstream signaling events, culminating in cell cycle arrest and apoptosis. A key player in this process is the tumor suppressor protein p21.
Experimental Protocols
In Vitro HDAC Inhibition Assay
This protocol is adapted from commercially available kits and general procedures to determine the IC50 of this compound.
Materials:
-
HeLa cell nuclear extract (or other source of HDACs)
-
This compound
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys®-SIRT2, BML-KI177)
-
Developer solution (e.g., containing trichostatin A and trypsin)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of this compound in HDAC assay buffer.
-
In a 96-well plate, add HeLa nuclear extract to each well, except for the blank.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Add the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percentage of HDAC inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for Histone Acetylation
This protocol outlines the steps for detecting changes in histone H3 and H4 acetylation levels in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Phosphate-buffered saline (PBS)
-
Histone extraction buffer (e.g., 10 mM HEPES, pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, 1.5 mM PMSF)
-
0.4 N H2SO4
-
Trichloroacetic acid (TCA)
-
Acetone
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 15%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound or vehicle control for the desired time points.
-
Histone Extraction:
-
Harvest and wash cells with PBS.
-
Resuspend the cell pellet in histone extraction buffer and incubate on ice.
-
Dounce homogenize to lyse the cells and release the nuclei.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.4 N H2SO4 and incubate with rotation at 4°C overnight to extract histones.
-
Centrifuge to pellet cellular debris and collect the supernatant containing histones.
-
Precipitate histones by adding TCA and incubating on ice.
-
Centrifuge to pellet the histones and wash the pellet with ice-cold acetone.
-
Air-dry the histone pellet and resuspend in water.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of histone extracts in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone levels to determine the relative change in acetylation.
Conclusion
This compound is a powerful HDAC inhibitor that effectively increases histone acetylation, leading to the reactivation of tumor suppressor genes and the induction of cell cycle arrest and apoptosis in cancer cells. While quantitative data on the precise fold-change in histone acetylation remains an area for further investigation, the downstream cellular effects are well-documented. The experimental protocols provided in this guide offer a framework for researchers to further explore the molecular impact of this compound and other HDAC inhibitors. A deeper understanding of these epigenetic modulators will continue to drive the development of more effective and targeted cancer therapies.
References
- 1. Phase II trial of the histone deacetylase inhibitor this compound in women with platinum resistant epithelial ovarian cancer and micropapillary (LMP) ovarian tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Monitoring the effect of this compound in solid tumors by H4 acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complexation of histone deacetylase inhibitor this compound to Cu(II) prevents premature metabolic inactivation in vitro and demonstrates potent anti-cancer activity in vitro and ex vivo in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. exchemistry.com [exchemistry.com]
- 6. This compound | Autophagy | HDAC | TargetMol [targetmol.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Efficacy of HDAC Inhibitors this compound and Panobinostat against Cisplatin-Sensitive and Cisplatin-Resistant Testicular Germ Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Belinostat-Induced Apoptosis and Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the molecular mechanisms by which belinostat, a pan-histone deacetylase inhibitor, induces apoptosis and cell cycle arrest in cancer cells. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways and workflows.
Core Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
This compound is a hydroxamic acid-based pan-histone deacetylase (HDAC) inhibitor, targeting zinc-dependent HDAC enzymes in classes I, II, and IV.[1][2][3] HDACs are enzymes that remove acetyl groups from the lysine residues of histones and some non-histone proteins.[1][4][5] This deacetylation leads to a condensed chromatin structure, which represses the transcription of associated genes.[4]
By inhibiting HDACs, this compound causes an accumulation of acetylated histones, resulting in a more relaxed and transcriptionally active chromatin state.[4][6] This epigenetic modulation reactivates the expression of genes that are often silenced in cancer cells, including critical tumor suppressor genes.[2][4] The functional outcomes of this restored gene expression are central to this compound's anti-cancer effects, primarily inducing cell cycle arrest, apoptosis, and inhibiting angiogenesis.[4][5][7]
This compound-Induced Apoptosis
This compound triggers programmed cell death, or apoptosis, through the coordinated activation of both the intrinsic and extrinsic pathways.[4] This dual approach ensures a robust pro-apoptotic signal in malignant cells.
Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is initiated by intracellular stress signals. This compound modulates the balance of the Bcl-2 family of proteins, upregulating pro-apoptotic members like Bax while downregulating anti-apoptotic members such as Bcl-2.[4][6] This shift disrupts the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.[4] Cytosolic cytochrome c then binds to Apaf-1, triggering the assembly of the apoptosome and activating the initiator caspase-9, which in turn activates executioner caspases like caspase-3.[4][8]
Extrinsic (Death Receptor) Pathway
The extrinsic pathway is activated by extracellular ligands binding to death receptors on the cell surface, such as Fas and TRAIL receptors.[4] this compound can enhance the sensitivity of cancer cells to these signals. This receptor engagement leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8.[4] Activated caspase-8 directly cleaves and activates executioner caspases, converging with the intrinsic pathway to dismantle the cell.[4][6]
Other Pro-Apoptotic Mechanisms
Beyond the canonical pathways, this compound's pro-apoptotic effects involve other signaling networks:
-
ROS-TAK1-AMPK Axis: In pancreatic cancer cells, this compound promotes the production of reactive oxygen species (ROS), which activates the TAK1-AMPK signaling axis, a critical step for inducing apoptosis.[9]
-
PKC Pathway: In breast cancer models, this compound has been shown to activate the Protein Kinase C (PKC) pathway, contributing to its apoptotic effects.[10]
-
Survivin Repression: this compound can repress the expression of survivin, an anti-apoptotic protein often overexpressed in tumors, through the reactivation of TGFβ signaling.[11]
This compound-Induced Cell Cycle Arrest
In addition to promoting cell death, this compound effectively halts cancer cell proliferation by inducing cell cycle arrest, most commonly at the G1/S or G2/M checkpoints.[6][12][13]
Upregulation of p21 (WAF1/CIP1)
A primary mechanism for cell cycle arrest is the transcriptional upregulation of the CDKN1A gene, which encodes the p21 protein.[4][14] As a potent cyclin-dependent kinase (CDK) inhibitor, p21 binds to and inhibits the activity of cyclin/CDK complexes (e.g., Cyclin D/CDK4, Cyclin E/CDK2) that are required for progression through the G1/S transition.[4][11] By reactivating p21 expression, this compound establishes a critical roadblock to cell division.[4][15][16]
Modulation of Other Cell Cycle Regulators
This compound also influences other key cell cycle proteins:
-
p27: Expression of the CDK inhibitor p27 can also be induced.[6]
-
Cyclins: The expression of cyclins essential for cell cycle progression, such as Cyclin D and Cyclin E, can be downregulated.[10][13]
-
Wnt/β-catenin Pathway: In breast cancer, this compound has been shown to inactivate the Wnt/β-catenin pathway, leading to decreased expression of its downstream targets CCND2 (Cyclin D2) and Myc, which are crucial for proliferation.[10]
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro studies on the effects of this compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| SW-982 | Synovial Sarcoma | 1.4 µM | 48 h | [12] |
| SW-1353 | Chondrosarcoma | 2.6 µM | 48 h | [12] |
| MCF-7 | Breast Cancer | 5 µM | 48 h | [8] |
| NCCIT-R | Testicular Germ Cell Tumor | ~50-100 nM | 72 h | [15] |
| 5637 | Bladder Cancer | 1.0 - 10.0 µM | Not Specified | [17] |
| T24 | Bladder Cancer | 1.0 - 10.0 µM | Not Specified | [17] |
| J82 | Bladder Cancer | 1.0 - 10.0 µM | Not Specified | [17] |
| RT4 | Bladder Cancer | 1.0 - 10.0 µM | Not Specified | [17] |
Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution
| Cell Line | Cancer Type | Treatment | Effect | Observation | Reference |
| LN-229 | Glioblastoma | 2 µM for 48 h | Apoptosis | 70% apoptotic cells | [18] |
| LN-18 | Glioblastoma | 2 µM for 48 h | Apoptosis | 28% apoptotic cells | [18] |
| 5637 | Bladder Cancer | 5 µM for 48 h | Cell Cycle | Accumulation in G0/G1, increase in G2/M | [13] |
| HT | T-cell Lymphoma | IC50 for 24h | Cell Cycle (Sub-G1) | 21% of cells in Sub-G1 phase | [2] |
| HT | T-cell Lymphoma | IC50 for 24h | Cell Cycle (S-Phase) | Increased accumulation of cells in S-phase | [2] |
Detailed Experimental Protocols
This section provides standardized protocols for the key experiments used to characterize the effects of this compound.
Cell Viability Assay (MTS/XTT)
This colorimetric assay measures cell metabolic activity to determine the percentage of viable cells after treatment.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add MTS or XTT reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19]
-
Cell Culture and Treatment: Culture cells to ~70-80% confluency and treat with this compound at the desired concentration and duration. Include positive and negative controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like trypsin. Combine all cells from each sample.[19]
-
Washing: Wash cells twice with cold phosphate-buffered saline (PBS) by centrifuging at ~300 x g for 5 minutes.[20]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[21]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add fluorochrome-conjugated Annexin V (e.g., FITC) and Propidium Iodide (PI) according to the manufacturer's protocol.[21]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[20][21]
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube and keep the samples on ice, protected from light.[21]
-
Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible.[21]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide Staining
This method uses the DNA-intercalating dye propidium iodide (PI) to quantify DNA content and determine the distribution of cells across the different phases of the cell cycle.[22]
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample after treatment with this compound.
-
Washing: Wash cells once with PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix cells for at least 1 hour at 4°C (or store at -20°C for longer periods).[23][24]
-
Rehydration: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[24]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) and incubate for at least 30 minutes at room temperature. This step is crucial as PI also binds to double-stranded RNA.[23][25]
-
PI Staining: Add PI staining solution (e.g., 50 µg/mL) to the cells.[25]
-
Incubation: Incubate for 5-10 minutes at room temperature, protected from light.[24]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale. Use a low flow rate for better resolution.[24]
-
Sub-G1 peak: Represents apoptotic cells with fragmented DNA.
-
G0/G1 peak: Represents cells with 2N DNA content.
-
S phase: Represents cells with intermediate DNA content (between 2N and 4N).
-
G2/M peak: Represents cells with 4N DNA content.
-
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle pathways (e.g., cleaved PARP, cleaved caspases, p21, acetylated histones).
-
Protein Extraction: Lyse treated cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Washing: Wash the membrane several times with a wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between samples.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Frontiers | Schedule-Dependent Synergy Between the Histone Deacetylase Inhibitor this compound and the Dihydrofolate Reductase Inhibitor Pralatrexate in T-and B-cell Lymphoma Cells in vitro [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Apoptotic effect of this compound | Annals of Medical Research [annalsmedres.org]
- 9. This compound-induced apoptosis and growth inhibition in pancreatic cancer cells involve activation of TAK1-AMPK signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound suppresses cell proliferation by inactivating Wnt/β-catenin pathway and promotes apoptosis through regulating PKC pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histone Deacetylase Inhibitor this compound Represses Survivin Expression through Reactivation of Transforming Growth Factor β (TGFβ) Receptor II Leading to Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bipublication.com [bipublication.com]
- 15. Efficacy of HDAC Inhibitors this compound and Panobinostat against Cisplatin-Sensitive and Cisplatin-Resistant Testicular Germ Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RETRACTED ARTICLE: this compound and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The histone deacetylase inhibitor this compound (PXD101) suppresses bladder cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bosterbio.com [bosterbio.com]
- 21. kumc.edu [kumc.edu]
- 22. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 23. vet.cornell.edu [vet.cornell.edu]
- 24. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 25. ucl.ac.uk [ucl.ac.uk]
The Impact of Belinostat on Non-Histone Protein Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Belinostat, a potent pan-histone deacetylase (HDAC) inhibitor, has demonstrated significant anti-neoplastic activity, primarily attributed to its ability to induce hyperacetylation of histone proteins, leading to chromatin relaxation and altered gene expression. However, the therapeutic effects of this compound extend beyond histone modifications. A growing body of evidence highlights the critical role of this compound in modulating the acetylation status of a diverse array of non-histone proteins. This technical guide provides an in-depth exploration of the impact of this compound on non-histone protein acetylation, summarizing key quantitative data, detailing experimental methodologies for investigation, and visualizing the intricate signaling pathways involved. Understanding these non-histone effects is paramount for elucidating the complete mechanism of action of this compound and for the rational design of novel therapeutic strategies.
Introduction: Beyond Histones
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins. While the role of histone acetylation in regulating gene expression is well-established, the acetylation of non-histone proteins is emerging as a crucial regulatory mechanism for a wide range of cellular processes.[1] These processes include protein stability, enzymatic activity, subcellular localization, and protein-protein interactions.
This compound, as a pan-HDAC inhibitor, non-selectively inhibits class I, II, and IV HDACs, leading to the hyperacetylation of a broad spectrum of protein substrates.[1] This widespread increase in acetylation affects numerous signaling pathways critical for cancer cell proliferation, survival, and angiogenesis. This guide focuses on the impact of this compound on key non-histone protein targets and their associated signaling cascades.
Quantitative Data on this compound Activity
The following tables summarize the quantitative data regarding the inhibitory activity of this compound against various HDAC isoforms and its effects on different cancer cell lines.
Table 1: this compound Inhibitory Activity against HDAC Isoforms
| HDAC Isoform | IC50 (µM) |
| HDAC1 | 0.041 |
| HDAC2 | 0.125 |
| HDAC3 | 0.03 |
| HDAC8 | 0.216 |
| HDAC4 | 0.115 |
| HDAC6 | 0.082 |
| HDAC7 | 0.067 |
| HDAC9 | 0.128 |
Table 2: this compound Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Effect |
| A2780 | Ovarian | 0.2 µM | Growth Inhibition |
| HCT116 | Colon | 0.2 µM | Growth Inhibition |
| Calu-3 | Lung | 0.66 µM | Growth Inhibition |
| Hs 852.T | Melanoma | 3.37 µM | Growth Inhibition |
| MOPC-315 | Myeloma | 2.52 ± 0.27 μM | Anti-cancer activity |
| SW-982 | Synovial Sarcoma | 1.4 µM | Decreased cell viability |
| SW-1353 | Chondrosarcoma | 2.6 µM | Decreased cell viability |
| MCF-7 | Breast Cancer | 5 µM (48h) | Decreased cell viability, Apoptosis |
| PLC/PRF/5, Hep3B, HepG2 | Hepatocellular Carcinoma | Dose-dependent | Growth inhibition, Apoptosis |
Key Non-Histone Protein Targets and Signaling Pathways
This compound-mediated hyperacetylation of non-histone proteins disrupts critical signaling pathways involved in tumorigenesis. This section details the impact on the NF-κB and HIF-1α pathways and on the structural protein tubulin.
The NF-κB Pathway: Inhibiting Pro-Survival Signaling
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. The activity of the p65 (RelA) subunit of NF-κB is regulated by acetylation.
This compound treatment leads to the upregulation of acetylated NF-κB p65.[2] This hyperacetylation can have complex, context-dependent effects. While some studies suggest that p65 acetylation enhances its transcriptional activity, others indicate that it can also promote its interaction with IκBα, leading to its sequestration in the cytoplasm and subsequent inhibition of NF-κB signaling. The diagram below illustrates the general mechanism of this compound's influence on the NF-κB pathway.
The HIF-1α Pathway: Targeting Tumor Angiogenesis
Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a master regulator of the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. HIF-1α promotes the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, thereby supporting tumor growth. The stability and activity of HIF-1α are regulated by acetylation.
This compound has been shown to profoundly block hypoxia signaling. It can lead to the hyperacetylation of HIF-1α, which can, in some contexts, promote its degradation via the proteasome. Additionally, this compound can induce the acetylation of heat shock protein 90 (Hsp90), a chaperone required for HIF-1α stability. Acetylation of Hsp90 impairs its function, leading to HIF-1α degradation.
Tubulin Acetylation: Disrupting Microtubule Dynamics
α-tubulin is a key component of microtubules, which are dynamic cytoskeletal structures essential for cell division, intracellular transport, and cell motility. The acetylation of α-tubulin at lysine 40 is a critical post-translational modification that affects microtubule stability and function.
As a pan-HDAC inhibitor, this compound also inhibits HDAC6, the primary tubulin deacetylase. This leads to an increase in acetylated α-tubulin. Hyperacetylation of tubulin can disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and induction of apoptosis.
Table 3: Effect of this compound on Tubulin Acetylation
| Cell Line | Treatment | Effect on Acetylated Tubulin |
| Peripheral Blood Mononuclear Cells (PBMCs) | This compound | Hyperacetylation |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the impact of this compound on non-histone protein acetylation.
Cell Culture and this compound Treatment
-
Cell Lines: Select appropriate cancer cell lines (e.g., as listed in Table 2).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to the desired final concentrations for treatment.
-
Treatment: Seed cells in culture plates and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control. Incubate for the desired time points (e.g., 24, 48, 72 hours).
Immunoprecipitation of Acetylated Proteins
This protocol is for the enrichment of acetylated proteins from cell lysates for subsequent Western blot analysis.
-
Cell Lysis:
-
Wash this compound-treated and control cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail and an HDAC inhibitor (to preserve acetylation during lysis).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add an anti-acetyl-lysine antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Collect the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.
-
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.
References
- 1. This compound in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histone deacetylase inhibitor this compound ameliorates experimental autoimmune encephalomyelitis in mice by inhibiting TLR2/MyD88 and HDAC3/ NF-κB p65-mediated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Belinostat (PXD101): A Comprehensive Technical Guide on its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Belinostat (formerly PXD101), marketed as Beleodaq®, is a potent, pan-histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2] This document provides a detailed technical overview of the discovery, development, mechanism of action, and clinical evaluation of this compound. It is intended for professionals in the fields of oncology research and drug development, offering in-depth information on preclinical and clinical data, experimental methodologies, and the key signaling pathways involved in its therapeutic effect.
Discovery and Synthesis
The development of this compound originated from a rational drug design project in the late 1990s by Prolifix Ltd., which was later acquired by Topotarget.[2] The goal was to create a potent inhibitor of Class I and II histone deacetylases.[2] this compound is a hydroxamic acid-type HDAC inhibitor, characterized by a sulfonamide-hydroxamide structure.[3][4] This structural class is known for its ability to chelate the zinc ion in the active site of HDAC enzymes, leading to their inhibition.[5]
Several synthetic routes for this compound have been developed. One common method starts from 3-nitrobenzaldehyde, with a key step involving the conversion of (2E)-3-(3-aminophenyl)acrylic acid methyl ester to (2E)-3-(3-chlorosulfonylphenyl)acrylic acid methyl ester via diazotization and sulfonylation.[6] An alternative, more scalable process begins with benzaldehyde and utilizes addition with sodium bisulfite, sulfochlorination with chlorosulfonic acid, sulfonamidation with aniline, a Knoevenagel condensation, and final amidation with hydroxylamine to yield this compound.[7] This latter route achieved a 33% overall yield and produced the final compound with high purity.[7]
Mechanism of Action
This compound functions as a pan-HDAC inhibitor, targeting a broad range of zinc-dependent HDAC enzymes.[5] HDACs are crucial enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[4][8] The deacetylation of histones leads to a more compact chromatin structure, which represses the transcription of certain genes.[8]
By inhibiting HDACs, this compound causes an accumulation of acetylated histones (notably H3 and H4) and other proteins.[9][10] This leads to the relaxation of chromatin, making DNA more accessible for transcription.[8][10] The result is the re-expression of epigenetically silenced genes, including tumor suppressor genes like p21 and p27.[8][10]
The downstream cellular effects of this compound's HDAC inhibition are multifaceted and contribute to its anti-cancer activity:
-
Cell Cycle Arrest: Re-expression of cell cycle regulators like p21 leads to cell cycle arrest, primarily at the G0/G1 or G2/M phases, thereby inhibiting cancer cell proliferation.[8][9][10]
-
Induction of Apoptosis: this compound induces programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8] It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2.[10][11] This leads to the activation of caspases, which execute apoptosis.[8][10]
-
Inhibition of Angiogenesis: this compound has been shown to inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis.[4][12]
-
Modulation of Signaling Pathways: this compound influences several key signaling pathways involved in cancer progression. It has been shown to inactivate the Wnt/β-catenin pathway and activate the PKC pathway in breast cancer cells.[11] In colon cancer, it can reactivate the Transforming Growth Factor β (TGFβ) signaling pathway, leading to the repression of the anti-apoptotic protein survivin.[13]
Signaling Pathway Diagram
Caption: this compound's mechanism of action.
Preclinical Development
This compound demonstrated significant antitumor activity in a wide range of preclinical studies, both in vitro and in vivo.
In Vitro Studies
This compound has shown cytotoxic effects across numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50) varies depending on the cell line and the assay used.
Table 1: In Vitro Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference(s) |
|---|---|---|---|---|
| HeLa | Cervical Cancer | HDAC Enzyme Assay | 0.027 | [14] |
| A2780 | Ovarian | Clonogenic | 0.2 - 0.66 | [9] |
| HCT116 | Colon | Clonogenic | 0.2 - 0.66 | [9] |
| HT29 | Colon | Clonogenic | 0.2 - 0.66 | [9] |
| MCF7 | Breast | Clonogenic | 0.2 - 0.66 | [9] |
| PC3 | Prostate | Clonogenic | 0.2 - 0.66 | [9] |
| 5637 | Bladder | Proliferation | 1.0 | [15] |
| T24 | Bladder | Proliferation | 3.5 | [15] |
| J82 | Bladder | Proliferation | 6.0 | [15] |
| RT4 | Bladder | Proliferation | 10.0 |[15] |
In Vivo Studies
In animal models, this compound demonstrated significant tumor growth delay and inhibition. Studies using xenografts of human tumors in immunodeficient mice showed dose-dependent antitumor effects with good tolerability.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dose & Administration | Outcome | Reference(s) |
|---|---|---|---|---|
| A2780 | Ovarian | 10 mg/kg, i.p. | Significant tumor growth delay | [9] |
| A2780/cp70 | Cisplatin-resistant Ovarian | 10 mg/kg, i.p. | Significant tumor growth delay | [9] |
| A2780 | Ovarian | 100 mg/kg | 47% Tumor Growth Inhibition (TGI) | [9] |
| A2780 | Ovarian | 100 mg/kg this compound + 40 mg/kg Carboplatin | Delayed tumor growth from 18.6 to 22.5 days | [9] |
| BHP2-7 | Thyroid | 100 mg/kg, i.p., 5 days/week for 3 weeks | Reduced tumor volume |[16] |
Experimental Protocols
This assay measures the ability of a compound to inhibit the enzymatic activity of HDACs.
-
Preparation: Cell extracts containing HDAC enzymes are prepared by lysing cells (e.g., HeLa) through freeze-thaw cycles in a lysis buffer (e.g., 60 mM Tris pH 7.4, 30% glycerol, 450 mM NaCl).[9]
-
Reaction: The reaction is typically carried out in a 150 µL volume containing the cell extract, buffer, and this compound at various concentrations.[9]
-
Substrate Addition: The reaction is initiated by adding a radiolabeled substrate, such as [3H]-acetylated histone H4 peptide.[9]
-
Incubation: Samples are incubated at 37°C for a defined period (e.g., 45 minutes).[9]
-
Stopping the Reaction: The reaction is stopped by adding an acid solution (e.g., HCl and acetic acid).[9]
-
Extraction and Measurement: The released [3H]acetate is extracted with ethyl acetate, and radioactivity is measured using a scintillation counter. The IC50 is calculated as the concentration of this compound required to inhibit 50% of the HDAC activity.[9]
This assay assesses the long-term survival and proliferative capacity of cells after drug treatment.
-
Seeding: Cancer cells are seeded in flasks (e.g., 8 x 10^4 cells/25 cm²) and allowed to attach and grow for 48 hours.[9]
-
Treatment: Cells are exposed to this compound at various concentrations (e.g., 0.016 to 10 µM) for 24 hours.[9]
-
Plating: After treatment, cells are harvested, counted, and re-plated at a low density (e.g., 500-2000 cells/dish) in Petri dishes.[9][17]
-
Incubation: The dishes are incubated for 10-15 days at 37°C to allow for colony formation.[9][17]
-
Staining and Counting: Colonies are fixed with methanol, stained with crystal violet, and colonies containing ≥50 cells are counted.[9][17]
-
Analysis: The IC50 is determined as the drug concentration that reduces the number of colonies by 50% compared to untreated controls.[9]
Caption: A typical workflow for a xenograft study.
Clinical Development
The clinical development of this compound focused on hematological malignancies and solid tumors, ultimately leading to its approval for PTCL.[3][18]
The Pivotal BELIEF Study (CLN-19)
The approval of this compound was based on the results of the pivotal Phase II BELIEF study, a multicenter, open-label, single-arm trial in patients with relapsed or refractory PTCL.[19][20]
-
Study Design: Patients received this compound at a dose of 1,000 mg/m² administered as a 30-minute intravenous infusion on days 1-5 of a 21-day cycle.[19] Treatment continued until disease progression or unacceptable toxicity.[19]
-
Patient Population: The study enrolled 129 patients with a median of two prior systemic therapies.[19] The efficacy analysis was based on 120 patients with a centrally confirmed PTCL diagnosis.[21]
-
Primary Endpoint: The primary endpoint was the overall response rate (ORR) as assessed by an independent review committee.[19]
Efficacy and Safety Results
This compound monotherapy demonstrated durable responses with a manageable safety profile in a heavily pretreated patient population.[19]
Table 3: Efficacy Results from the BELIEF Study in PTCL (N=120)
| Efficacy Endpoint | Result | 95% Confidence Interval | Reference(s) |
|---|---|---|---|
| Overall Response Rate (ORR) | 25.8% | 18.3% - 34.6% | [19][21] |
| Complete Response (CR) | 10.8% | 5.9% - 17.8% | [19][21] |
| Partial Response (PR) | 15.0% | 9.1% - 22.7% | [19][21] |
| Median Duration of Response (DoR) | 13.6 months | 4.5 - 29.4 months | [19] |
| Median Time to Response | 5.6 weeks | 4.3 - 50.4 weeks (range) | [19] |
| Median Progression-Free Survival (PFS) | 1.6 months | - | [19] |
| Median Overall Survival (OS) | 7.9 months | - |[19] |
Responses were observed across major PTCL subtypes.[19] Notably, in patients with the angioimmunoblastic T-cell lymphoma (AITL) subtype, the ORR was 45.5%.[20]
Safety and Tolerability: this compound was generally well-tolerated. The most common adverse reactions (>25%) were nausea, fatigue, pyrexia, anemia, and vomiting.[21]
Table 4: Common Grade 3/4 Adverse Events in the BELIEF Study
| Adverse Event | Incidence (%) | Reference(s) |
|---|---|---|
| Anemia | 10.8% | [19] |
| Thrombocytopenia | 7.0% | [19] |
| Dyspnea | 6.2% | [19] |
| Neutropenia | 6.2% |[19] |
Regulatory Approval
Based on the results of the BELIEF trial, the U.S. Food and Drug Administration (FDA) granted accelerated approval to this compound on July 3, 2014, for the treatment of patients with relapsed or refractory PTCL.[21][22]
Pharmacokinetics and Metabolism
The pharmacokinetic (PK) profile of this compound has been characterized in several clinical studies.
-
Metabolism: this compound is extensively metabolized, primarily in the liver.[23][24] The major metabolic pathway is glucuronidation, predominantly mediated by the enzyme UGT1A1.[24][25] Other minor pathways involve CYP2A6, CYP2C9, and CYP3A4.[24] Due to its primary metabolism by UGT1A1, co-administration with strong inhibitors of this enzyme is expected to increase this compound exposure.[24]
-
Elimination: Metabolism is the primary route of elimination.[23] Approximately 40% of a dose is excreted renally, mainly as metabolites, with less than 2% recovered as the unchanged drug in urine.[3][24] The mean total recovery of a radiolabeled dose was ~95%, with the majority excreted in urine.[23]
Table 5: Pharmacokinetic Parameters of Intravenous this compound
| Parameter | Mean Value | Reference(s) |
|---|---|---|
| Elimination Half-Life (t½) | 1.1 hours | [3][24] |
| Plasma Clearance | 1240 mL/min | [3][24] |
| Volume of Distribution (Vd) | 409 ± 76.7 L | [3] |
| Protein Binding | 92.9% - 95.8% |[3][24] |
Studies have also explored an oral formulation of this compound, which could allow for more prolonged exposure to the drug.[26]
Conclusion
This compound represents a successful outcome of rational drug design, targeting the epigenetic machinery of cancer cells. Its discovery and development journey from a novel chemical entity to an FDA-approved therapy provides a valuable case study for drug development professionals. As a pan-HDAC inhibitor, it exerts its antitumor effects through multiple mechanisms, including the induction of cell cycle arrest and apoptosis. The pivotal BELIEF study established its clinical utility in patients with relapsed or refractory PTCL, offering a durable response with a manageable safety profile. Ongoing research continues to explore its potential in other malignancies and in combination with other anticancer agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bccancer.bc.ca [bccancer.bc.ca]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound suppresses cell proliferation by inactivating Wnt/β-catenin pathway and promotes apoptosis through regulating PKC pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase II Study of this compound in Patients With Recurrent or Refractory Advanced Thymic Epithelial Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone Deacetylase Inhibitor this compound Represses Survivin Expression through Reactivation of Transforming Growth Factor β (TGFβ) Receptor II Leading to Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | Autophagy | HDAC | TargetMol [targetmol.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. RETRACTED ARTICLE: this compound and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. Complexation of histone deacetylase inhibitor this compound to Cu(II) prevents premature metabolic inactivation in vitro and demonstrates potent anti-cancer activity in vitro and ex vivo in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
- 20. This compound (PXD 101) for the Treatment of Peripheral T-Cell Lymphoma (PTCL) - Clinical Trials Arena [clinicaltrialsarena.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. targetedonc.com [targetedonc.com]
- 23. Pharmacokinetics, metabolism, and excretion of (14)C-labeled this compound in patients with recurrent or progressive malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. accessdata.fda.gov [accessdata.fda.gov]
- 25. ascopubs.org [ascopubs.org]
- 26. Pharmacokinetic and pharmacodynamic properties of an oral formulation of the histone deacetylase inhibitor this compound (PXD101) - PubMed [pubmed.ncbi.nlm.nih.gov]
Belinostat's Role in Angiogenesis Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the histone deacetylase (HDAC) inhibitor, belinostat, and its role in the inhibition of angiogenesis, a critical process in tumor development and progression. This compound, a pan-HDAC inhibitor, has demonstrated anti-tumor and anti-angiogenic properties, making it a subject of significant interest in oncology research.[1][2] This document details the molecular mechanisms, key signaling pathways, experimental evidence, and relevant protocols for studying the anti-angiogenic effects of this compound.
Core Mechanism of Action: HDAC Inhibition and Angiogenesis
This compound functions as a pan-histone deacetylase inhibitor, targeting Class I, II, and IV HDACs.[3] HDACs are a class of enzymes that remove acetyl groups from the lysine residues of histones and various non-histone proteins.[4] This deacetylation leads to a more compact chromatin structure, repressing the transcription of certain genes, including tumor suppressor genes.[5][6] By inhibiting HDACs, this compound promotes the accumulation of acetylated histones and other proteins, leading to a more relaxed chromatin state and the re-expression of silenced genes.[7][8] This multifaceted mechanism ultimately induces cell cycle arrest, apoptosis, and the inhibition of angiogenesis in cancer cells.[7][9]
The anti-angiogenic effects of this compound are primarily attributed to its ability to modulate the expression of key regulators of blood vessel formation. This is largely achieved through the downstream effects of HDAC inhibition on critical signaling pathways.
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-angiogenic effects by interfering with several crucial signaling pathways that regulate the expression of pro-angiogenic factors.
A pivotal mechanism in tumor angiogenesis is the hypoxia-inducible factor-1 alpha (HIF-1α) and vascular endothelial growth factor (VEGF) signaling axis.[10][11] Under hypoxic conditions, common in solid tumors, HIF-1α is stabilized and translocates to the nucleus, where it promotes the transcription of numerous genes, including VEGF, a potent pro-angiogenic factor.[10][12] HDACs play a critical role in this process by deacetylating HIF-1α, which enhances its transcriptional activity.[10]
This compound, by inhibiting HDACs, leads to the hyperacetylation and subsequent degradation of HIF-1α.[10][13] This, in turn, downregulates the expression of VEGF, thereby inhibiting the stimulus for new blood vessel formation.[6] Other HDAC inhibitors have been shown to inhibit the VEGF-induced expression of its receptors, VEGFR1 and VEGFR2, further disrupting this critical angiogenic pathway.[14]
This compound can also influence angiogenesis by reactivating the Transforming Growth Factor β (TGFβ) signaling pathway. In some cancer cells, the TGFβ receptor II (TGFβRII), a tumor suppressor gene, is epigenetically silenced.[8] this compound's inhibition of HDACs can lead to the re-expression of TGFβRII.[8] The reactivation of TGFβ signaling has been shown to decrease the expression of survivin, a protein that promotes cell survival and angiogenesis.[8] This down-regulation of survivin contributes to the anti-angiogenic and pro-apoptotic effects of this compound.[8]
Quantitative Data from Preclinical Studies
The anti-angiogenic and anti-tumor effects of this compound have been quantified in various preclinical models. The following tables summarize key findings.
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| BHP2-7 | Thyroid | Cytotoxicity | IC50 | Active (specific value not provided) | [15] |
| T238 | Thyroid | Cytotoxicity | IC50 | Active (specific value not provided) | [15] |
| T3M4 | Pancreatic | MTT | Growth Inhibition | Significant (dose-dependent) | [16] |
| AsPC-1 | Pancreatic | MTT | Growth Inhibition | Significant (dose-dependent) | [16] |
| Panc-1 | Pancreatic | MTT | Growth Inhibition | Significant (dose-dependent) | [16] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Treatment Regimen | Endpoint | Result | Reference |
| A2780 | Ovarian | 40 mg/kg ip twice daily (Days 0-4 & 6-10) | Tumor Volume Reduction | 462% of baseline vs. 769% in control at Day 10 (p=0.011) | [17] |
| BHP2-7 | Thyroid | 100 mg/kg/day, 5 days/week, IP | Tumor Growth Inhibition | Effective prevention of tumor growth | [15] |
| Pancreatic | Pancreatic | Not specified | Tumor Volume Reduction | Significant inhibition of tumor growth | [16] |
Experimental Protocols for Assessing Anti-Angiogenic Activity
Standardized assays are crucial for evaluating the anti-angiogenic properties of compounds like this compound.
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract, a key step in angiogenesis.[18][19]
-
Objective: To quantify the inhibitory effect of this compound on endothelial cell tube formation.
-
Materials:
-
Procedure:
-
Thaw BME on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.[21]
-
Harvest endothelial cells and resuspend them in medium containing the desired concentrations of this compound or vehicle control.
-
Seed the cell suspension onto the solidified BME.[21]
-
Incubate at 37°C in a 5% CO2 incubator for 4-18 hours.[21]
-
Visualize and capture images of the tube networks using a phase-contrast microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ).
-
Compare the results from this compound-treated wells to the vehicle control to determine the percentage of inhibition.
-
The CAM assay is a widely used in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.[22][23][24]
-
Objective: To evaluate the effect of this compound on blood vessel formation in a living system.
-
Materials:
-
Fertilized chicken eggs.
-
Egg incubator.
-
This compound solution.
-
Sterile filter paper discs or sponges.
-
Stereomicroscope.
-
-
Procedure:
-
Incubate fertilized eggs at 37.5°C with appropriate humidity for 3-4 days.
-
On day 3 or 4, create a small window in the eggshell to expose the CAM.[22]
-
On day 7 or 8, place a sterile filter paper disc or sponge soaked with this compound solution (or vehicle control) onto the CAM.
-
Reseal the window with tape and return the egg to the incubator for another 48-72 hours.
-
On day 10 or 11, re-open the window and examine the CAM under a stereomicroscope.
-
Capture images of the vasculature in the area surrounding the disc.
-
Quantify angiogenesis by counting the number of blood vessel branches converging towards the disc or by measuring the area of vessel growth inhibition.
-
This model is critical for assessing the anti-tumor and anti-angiogenic efficacy of a drug in a setting that mimics human tumor growth.[25][26]
-
Objective: To determine the effect of this compound on tumor growth and microvessel density in vivo.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
Human tumor cell line of interest.
-
This compound formulation for in vivo administration.
-
Calipers for tumor measurement.
-
Antibodies for immunohistochemical staining of blood vessels (e.g., anti-CD31).
-
-
Procedure:
-
Subcutaneously inject a suspension of human tumor cells into the flank of immunocompromised mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment (this compound) and control (vehicle) groups.
-
Administer this compound according to a predetermined schedule and route (e.g., intraperitoneal injection).[15][17]
-
Measure tumor volume with calipers at regular intervals throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Process the tumors for histological analysis.
-
Perform immunohistochemistry using an endothelial cell marker (e.g., CD31) to stain blood vessels.
-
Quantify microvessel density (MVD) by counting the number of stained vessels in multiple high-power fields under a microscope.
-
Experimental and Logical Workflow Visualization
The evaluation of a potential anti-angiogenic agent like this compound typically follows a structured workflow from initial in vitro screening to in vivo validation.
Conclusion
This compound demonstrates significant anti-angiogenic activity, which complements its direct anti-tumor effects. Its primary mechanism of angiogenesis inhibition involves the disruption of the HIF-1α/VEGF signaling pathway through its action as an HDAC inhibitor.[6][10] Furthermore, its ability to modulate other pathways, such as the TGFβ/survivin axis, highlights its multi-faceted approach to cancer therapy.[8] The preclinical data from in vitro and in vivo models support the role of this compound in reducing tumor-associated neovascularization. This technical guide provides a foundational understanding for researchers and drug development professionals exploring the therapeutic potential of this compound as an anti-angiogenic agent in oncology. Further investigation into its efficacy in combination with other anti-angiogenic therapies may yield promising new treatment strategies.
References
- 1. A Phase II trial of this compound (PXD101) in patients with relapsed or refractory peripheral or cutaneous T-cell lymphoma [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. This compound in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Histone deacetylases induce angiogenesis by negative regulation of tumor suppressor genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Histone Deacetylase Inhibitor this compound Represses Survivin Expression through Reactivation of Transforming Growth Factor β (TGFβ) Receptor II Leading to Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. Targeting tumor angiogenesis with Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting tumor angiogenesis with histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. The histone deacetylase inhibitor, Vorinostat, represses hypoxia inducible factor 1 alpha expression through translational inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Histone deacetylases inhibitors as anti-angiogenic agents altering vascular endothelial growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. RETRACTED ARTICLE: this compound and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental in vivo and in vitro treatment with a new histone deacetylase inhibitor this compound inhibits the growth of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A critical analysis of current in vitro and in vivo angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cellbiolabs.com [cellbiolabs.com]
- 22. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chick chorioallantoic membrane (CAM) assay as an in vivo model to study the effect of newly identified molecules on ovarian cancer invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. reactionbiology.com [reactionbiology.com]
The Core Epigenetic Modifications Induced by Belinostat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Belinostat (Beleodaq®) is a potent, pan-histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2] Its primary mechanism of action is the induction of epigenetic modifications, which reverse aberrant transcriptional repression characteristic of many malignancies. This technical guide provides an in-depth analysis of the core epigenetic changes induced by this compound, detailing its effects on histone and non-histone proteins, the resultant impact on critical signaling pathways, and its clinical efficacy. The guide includes quantitative data summaries, detailed experimental protocols, and visualizations of key molecular pathways and workflows to support further research and drug development efforts.
Core Mechanism of Action: Reversing Epigenetic Silencing
In the cellular nucleus, the acetylation status of histone proteins is a key regulator of chromatin structure and gene expression. This balance is maintained by two opposing enzyme families: Histone Acetyltransferases (HATs), which add acetyl groups to lysine residues, and Histone Deacetylases (HDACs), which remove them.
-
HATs promote an "open" or transcriptionally active chromatin state (euchromatin) by neutralizing the positive charge of lysine, thus weakening the electrostatic interaction between histones and DNA.
-
HDACs facilitate a "closed," transcriptionally repressive state (heterochromatin) by removing acetyl groups, leading to chromatin condensation.[3]
In many cancers, HDACs are overexpressed or misdirected, leading to the hypoacetylation of histones at the promoter regions of tumor suppressor genes, effectively silencing these critical cellular regulators.[4]
This compound is a hydroxamic acid-based pan-HDAC inhibitor, meaning it broadly inhibits the activity of zinc-dependent Class I, II, and IV HDAC enzymes.[5] Its hydroxamate group chelates the zinc ion within the catalytic site of HDACs, blocking their function.[5] This inhibition prevents the removal of acetyl groups, leading to the accumulation of acetylated histones (hyperacetylation).[1][6] The direct consequence is the relaxation of chromatin, which allows transcription factors to access previously silenced genes, including those involved in cell cycle arrest, differentiation, and apoptosis.[4]
Primary Epigenetic Modifications
Histone Hyperacetylation
The hallmark of this compound's activity is the dose-dependent increase in the acetylation of core histone proteins, particularly H3 and H4.[7] This effect can be observed rapidly following treatment and serves as a reliable pharmacodynamic biomarker of drug activity.[8][9] Increased acetylation at specific lysine residues on histone tails alters the chromatin landscape, making it more permissive to transcription.
| Cell Line / Model | Histone Mark | Treatment Details | Observed Effect | Reference |
| A2780 Ovarian Xenograft | Acetylated H4 | 200 mg/kg i.v. (single dose) | Increased acetylation observed at 15 min, peaking at 1 hour. | [8][9] |
| NCCIT-R Testicular Germ Cell | Acetylated H3 | 24-hour treatment | Remarkable increase in H3 acetylation levels. | [10] |
| Various Cancer Cell Lines | Acetylated H3/H4 | In vitro treatment | Induction of H3 and H4 acetylation. | [7] |
Acetylation of Non-Histone Proteins
HDACs target a wide array of non-histone proteins, and this compound's inhibitory action consequently affects their acetylation status and function.[5][11] This includes proteins critical to cellular processes frequently dysregulated in cancer.
-
Transcription Factors: Acetylation can modulate the activity, stability, and localization of transcription factors like p53, thereby influencing the expression of their target genes.[12]
-
Chaperone Proteins: Proteins like Heat Shock Protein 90 (HSP90) are regulated by acetylation, and inhibiting their deacetylation can lead to their degradation, affecting client oncoproteins.
-
Structural Proteins: Acetylation of proteins like tubulin can occur, potentially affecting microtubule stability and cell division.[7]
-
DNA Repair Proteins: this compound can downregulate DNA repair proteins, increasing the susceptibility of cancer cells to DNA-damaging agents.[4]
Effects on DNA Methylation
Current evidence suggests that this compound does not act as a direct DNA methyltransferase (DNMT) inhibitor. However, there is a well-documented synergistic relationship between HDAC inhibitors and DNMT inhibitors (e.g., decitabine).[13][14] By relaxing chromatin structure, this compound may enhance the ability of DNMT inhibitors to access DNA and reverse aberrant hypermethylation. This combination can lead to a more robust re-expression of epigenetically silenced genes than either agent alone.[14]
Impact on Cellular Signaling Pathways
The epigenetic reprogramming induced by this compound triggers multiple anti-tumor signaling cascades, primarily culminating in cell cycle arrest and apoptosis.
Induction of Apoptosis
This compound promotes programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4]
-
Intrinsic Pathway: this compound upregulates pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2.[4] This shift disrupts the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.
-
Extrinsic Pathway: The drug can increase the expression of death receptors like Fas and TRAIL, sensitizing cells to extrinsic death signals and leading to the activation of caspase-8.[4]
-
PKC Pathway: In breast cancer cells, this compound has been shown to activate the PKC pathway, leading to the upregulation of p53, which contributes to apoptosis.[15]
Cell Cycle Arrest
By reactivating silenced tumor suppressor genes, this compound effectively halts the proliferation of cancer cells. A key target is the CDKN1A gene, which encodes the cyclin-dependent kinase (CDK) inhibitor p21.[4][12] Upregulation of p21 inhibits CDK activity, leading to cell cycle arrest, most commonly at the G0/G1 or G2/M phases, preventing cells from entering mitosis.[4][7]
Wnt/β-catenin Pathway Inhibition
In breast cancer models, this compound has been demonstrated to inactivate the Wnt/β-catenin signaling pathway.[15] This leads to a decrease in the expression of its downstream targets, including the cell cycle regulators Cyclin D2 (CCND2) and Myc, contributing to the drug's anti-proliferative effects.[15]
Quantitative Analysis of this compound's Efficacy
Preclinical Growth Inhibition
This compound demonstrates potent growth inhibitory activity across a range of cancer cell lines at nanomolar to low micromolar concentrations.
| Cell Line | Cancer Type | IC50 (µM) | Key Effect | Reference |
| A2780 | Ovarian | 0.2 - 0.66 | Growth Inhibition | [7] |
| HCT116 | Colon | 0.2 - 0.66 | Growth Inhibition | [7] |
| MCF7 | Breast | 0.2 - 0.66 | Growth Inhibition | [7] |
| PC3 | Prostate | 0.2 - 0.66 | Growth Inhibition | [7] |
| 5637 | Bladder | Not specified | G0-G1 accumulation, S phase decrease | [7] |
Clinical Trial Data
Clinical trials have established the efficacy of this compound, particularly in hematologic malignancies, and have shown disease stabilization in certain solid tumors.
| Trial / Study | Cancer Type | N | Key Clinical Outcome | Response Rate | Reference |
| BELIEF (Phase II) | Relapsed/Refractory PTCL | 120 | Overall Response Rate (ORR) | 25.8% (10.8% CR, 15% PR) | [16][17] |
| Phase II | Relapsed/Refractory PTCL | 24 | Overall Response Rate (ORR) | 25% | [18] |
| Phase II | Relapsed/Refractory CTCL | 29 | Overall Response Rate (ORR) | 14% | [18] |
| Phase I/II | Unresectable HCC | 42 | Disease Stabilization Rate (SD + PR) | 47.6% (45.2% SD, 2.4% PR) | [19][20][21][22] |
(CR: Complete Response; PR: Partial Response; SD: Stable Disease; PTCL: Peripheral T-cell Lymphoma; CTCL: Cutaneous T-cell Lymphoma; HCC: Hepatocellular Carcinoma)
Key Experimental Protocols
Western Blot for Histone Acetylation
This protocol is for assessing global changes in histone acetylation in cell lysates following this compound treatment.
-
Cell Culture and Lysis: Culture cancer cells to ~70-80% confluency. Treat with vehicle (DMSO) or desired concentrations of this compound for a specified time (e.g., 12-24 hours). Harvest cells, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and HDAC inhibitors.[23]
-
Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Dilute 20-30 µg of protein per sample in 1X LDS or Laemmli sample buffer containing a reducing agent (e.g., DTT). Heat samples at 70-95°C for 5-10 minutes.[23]
-
Gel Electrophoresis: Load samples onto a 15% Tris-HCl or 4-12% Bis-Tris polyacrylamide gel to resolve the low molecular weight histones. Run the gel until adequate separation is achieved.[24]
-
Protein Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20). Incubate the membrane with a primary antibody specific for acetylated H3 or H4 (e.g., anti-acetyl-H3 Lys9) overnight at 4°C. Also, run a parallel blot for a loading control (e.g., anti-total H3 or β-actin).[24]
-
Secondary Antibody and Detection: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Quantification: Use densitometry software (e.g., ImageJ) to quantify band intensity. Normalize the acetyl-histone signal to the total histone or loading control signal.[25]
Chromatin Immunoprecipitation (ChIP) for Target Gene Analysis
This protocol is to determine if this compound treatment leads to increased histone acetylation at a specific gene promoter (e.g., CDKN1A).
-
Cell Treatment and Cross-linking: Treat cells with this compound or vehicle as described above. Add formaldehyde directly to the culture media to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend nuclei in a shearing buffer and sonicate the chromatin to generate fragments of 200-600 bp. Centrifuge to pellet debris.[26]
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Save a small aliquot as the "input" control. Incubate the remaining chromatin overnight at 4°C with an antibody against a specific histone mark (e.g., anti-acetyl-H3 Lys27) or a negative control (IgG).[26]
-
Immune Complex Capture: Add Protein A/G beads to the antibody-chromatin mixture and incubate for 2-4 hours to capture the immune complexes.
-
Washes and Elution: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Add NaCl and incubate at 65°C for several hours to reverse the formaldehyde cross-links. Treat with RNase A and Proteinase K. Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Analysis by qPCR: Use the purified DNA as a template for quantitative real-time PCR (qPCR) with primers designed to amplify the promoter region of the target gene. Calculate the enrichment relative to the input and IgG controls.
Workflow Visualization
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. bccancer.bc.ca [bccancer.bc.ca]
- 3. Enhanced anti-tumor efficacy of checkpoint inhibitors in combination with the histone deacetylase inhibitor this compound in a murine hepatocellular carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Monitoring the effect of this compound in solid tumors by H4 acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monitoring the effect of this compound in solid tumors by H4 acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of HDAC Inhibitors this compound and Panobinostat against Cisplatin-Sensitive and Cisplatin-Resistant Testicular Germ Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. researchgate.net [researchgate.net]
- 13. Advances in epigenetic treatment of adult T-cell leukemia/lymphoma: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound suppresses cell proliferation by inactivating Wnt/β-catenin pathway and promotes apoptosis through regulating PKC pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. targetedonc.com [targetedonc.com]
- 18. A Phase II trial of this compound (PXD101) in patients with relapsed or refractory peripheral or cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Epigenetic Therapy Using this compound for Patients With Unresectable Hepatocellular Carcinoma: A Multicenter Phase I/II Study With Biomarker and Pharmacokinetic Analysis of Tumors From Patients in the Mayo Phase II Consortium and the Cancer Therapeutics Research Group - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. ascopubs.org [ascopubs.org]
- 22. Epigenetic therapy using this compound for patients with unresectable hepatocellular carcinoma: a multicenter phase I/II study with biomarker and pharmacokinetic analysis of tumors from patients in the Mayo Phase II Consortium and the Cancer Therapeutics Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubcompare.ai [pubcompare.ai]
- 24. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Genome-wide dose-dependent inhibition of histone deacetylases studies reveal their roles in enhancer remodeling and suppression of oncogenic super-enhancers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Belinostat In Vitro Cytotoxicity Assay
Introduction
Belinostat (also known as PXD101) is a potent histone deacetylase (HDAC) inhibitor that has demonstrated antineoplastic activity in a range of cancer types.[1][2] HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[3] By inhibiting HDACs, this compound promotes histone acetylation, resulting in a relaxed chromatin state and the re-expression of silenced tumor suppressor genes.[3][4] This can lead to the induction of cell cycle arrest, apoptosis, and the inhibition of angiogenesis in cancer cells.[3][4]
These application notes provide a detailed protocol for determining the in vitro cytotoxicity of this compound using a luminescent cell viability assay. Additionally, it summarizes the inhibitory concentrations for various cell lines and illustrates the key signaling pathways affected by the compound.
This compound Signaling Pathway
This compound exerts its anticancer effects primarily by inhibiting HDAC enzymes. This inhibition leads to the accumulation of acetylated histones, which alters chromatin structure and reactivates the transcription of tumor suppressor genes that are often silenced in cancer cells.[3][5] Key downstream effects include the induction of cell cycle arrest, often mediated by the re-expression of genes like p21, and the activation of programmed cell death (apoptosis) through both intrinsic and extrinsic pathways.[3][5][6] The intrinsic pathway involves the modulation of Bcl-2 family proteins, leading to mitochondrial disruption and caspase activation.[3] The extrinsic pathway is mediated by death receptors on the cell surface.[3]
Quantitative Data Summary
This compound has demonstrated cytotoxic effects across a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780 | Ovarian Cancer | 0.2 - 0.66 | [7] |
| HCT116 | Colon Cancer | 0.2 - 0.66 | [7] |
| HT29 | Colon Cancer | 0.2 - 0.66 | [7] |
| CALU-3 | Lung Cancer | 0.2 - 0.66 | [7] |
| MCF7 | Breast Cancer | 0.2 - 0.66 | [7] |
| PC3 | Prostate Cancer | 0.5 - 2.5 | [7][8] |
| 5637 | Bladder Cancer | 1.0 | [8] |
| T24 | Bladder Cancer | 3.5 | [8] |
| J82 | Bladder Cancer | 6.0 | [8] |
| RT4 | Bladder Cancer | 10.0 | [8] |
Note: IC50 values can vary depending on the specific assay conditions and duration of drug exposure.
Experimental Protocols
Several assays can be used to measure in vitro cytotoxicity, including the CellTiter-Glo® Luminescent Cell Viability Assay, the MTT assay, and the Sulforhodamine B (SRB) assay. The CellTiter-Glo® assay is a popular choice due to its high sensitivity and "add-mix-measure" format, which is suitable for high-throughput screening.[9][10]
Recommended Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the quantification of ATP, which is an indicator of metabolically active cells.[9]
A. Materials and Reagents
-
This compound (stock solution prepared in DMSO, store at -20°C or -80°C)[8]
-
Cancer cell line(s) of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Opaque-walled 96-well or 384-well plates suitable for luminescence readings[11]
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570, G7571, G7572, or G7573)[12]
-
Multichannel pipette
-
Luminometer plate reader
B. Experimental Workflow
C. Step-by-Step Procedure
-
Cell Seeding:
-
Harvest cells from culture using trypsin and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000–10,000 cells/well, optimized for logarithmic growth over the assay period).[12]
-
Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.[11]
-
Include control wells containing medium only for background luminescence measurement.[11]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.[12]
-
-
Drug Treatment:
-
Prepare a series of this compound dilutions in complete culture medium from your DMSO stock. A typical final concentration range might be 0.01 µM to 10 µM.
-
Ensure the final DMSO concentration in all wells (including untreated controls) is consistent and low (e.g., <0.5%) to avoid solvent toxicity.[12]
-
Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilution or control medium.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.[7][13]
-
-
Assay Readout:
-
Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature. Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.[11][14]
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.[14]
-
Add 100 µL of CellTiter-Glo® Reagent to each well (maintaining a 1:1 ratio with the culture medium volume).[10][14]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[11][14]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11][14]
-
Measure the luminescence using a plate reader.
-
D. Data Analysis
-
Subtract the average background luminescence (from medium-only wells) from all experimental readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the untreated control wells (% Viability).
-
% Viability = (Luminescence_sample / Luminescence_untreated_control) * 100
-
-
Plot the % Viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to calculate the IC50 value.
Alternative Cytotoxicity Assay Protocols
A. MTT Assay The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in viable cells.[15] The amount of formazan produced is proportional to the number of living cells.[15] The protocol involves incubating cells with MTT, followed by solubilizing the formazan crystals in a solvent like DMSO and measuring the absorbance, typically at 570 nm.[16]
B. Sulforhodamine B (SRB) Assay The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to protein components of cells.[17][18] The amount of bound dye is proportional to the total cellular biomass. The protocol involves fixing the cells with trichloroacetic acid (TCA), staining with SRB, washing away the unbound dye, and then solubilizing the protein-bound dye for absorbance measurement at around 510-540 nm.[17][18][19]
References
- 1. This compound | Autophagy | HDAC | TargetMol [targetmol.com]
- 2. This compound | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Experimental in vivo and in vitro treatment with a new histone deacetylase inhibitor this compound inhibits the growth of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 13. Investigation of the effect of this compound on MCF-7 breast cancer stem cells via the Wnt, Notch, and Hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ch.promega.com [ch.promega.com]
- 15. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. bds.berkeley.edu [bds.berkeley.edu]
- 17. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. SRB assay for measuring target cell killing [protocols.io]
Determining the Potency of Belinostat: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of Belinostat in various cancer cell lines. This compound (also known as PXD101) is a potent histone deacetylase (HDAC) inhibitor that has shown significant antitumor activity in a range of malignancies.[1][2] Accurate determination of its IC50 is a critical step in preclinical drug evaluation, providing a quantitative measure of its potency and enabling comparative analysis across different cancer types.
Introduction to this compound and its Mechanism of Action
This compound exerts its anticancer effects by inhibiting histone deacetylases, enzymes that play a crucial role in regulating gene expression.[3][4] HDACs remove acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression.[3] By inhibiting HDACs, this compound promotes histone acetylation, resulting in a more relaxed chromatin state that allows for the transcription of otherwise silenced tumor suppressor genes.[3][5] This re-expression of key regulatory genes can induce cell cycle arrest, trigger apoptosis (programmed cell death), and inhibit angiogenesis.[3][4][6] this compound has been shown to upregulate p21, a critical cell cycle regulator, and to induce apoptosis through both intrinsic (mitochondrial-dependent) and extrinsic (death receptor-mediated) pathways.[3][5]
Summary of this compound IC50 Values
The following table summarizes the IC50 values of this compound in various cancer cell lines as reported in the literature. These values were primarily determined using cell viability assays such as clonogenic assays.
| Cancer Type | Cell Line | IC50 (µM) | Assay Type | Reference |
| Ovarian Cancer | A2780 | 0.2 - 0.66 | Not Specified | [7] |
| Colon Cancer | HCT116 | 0.2 - 0.66 | Not Specified | [7] |
| Colon Cancer | HT29 | 0.2 - 0.66 | Not Specified | [7] |
| Melanoma | HS852 | 0.2 - 0.66 | Not Specified | [7] |
| Prostate Cancer | PC3 | 0.2 - 0.66 | Not Specified | [7] |
| Lung Cancer | CALU-3 | 0.2 - 0.66 | Not Specified | [7] |
| Breast Cancer | MCF7 | 0.2 - 0.66 | Not Specified | [7] |
| Breast Cancer | MCF-7 | 5 | XTT Assay (48h) | [8] |
| Bladder Cancer | 5637 | 1.0 | Proliferation Assay | [9] |
| Bladder Cancer | T24 | 3.5 | Proliferation Assay | [9] |
| Bladder Cancer | J82 | 6.0 | Proliferation Assay | [9] |
| Bladder Cancer | RT4 | 10.0 | Proliferation Assay | [9] |
| Prostate Cancer | Various | 0.5 - 2.5 | Proliferation Assay | [10] |
| General Tumor Lines | Various | 0.2 - 3.4 | Clonogenic Assay | [1][11] |
Note: IC50 values can vary depending on the specific experimental conditions, including the assay used, incubation time, and cell density.
Experimental Protocols
General Cell Culture and Maintenance
-
Cell Lines: Obtain cancer cell lines of interest from a reputable cell bank (e.g., ATCC).
-
Culture Media: Culture the cells in the appropriate medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin solution.[8]
-
Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2.[8]
-
Subculturing: Passage the cells regularly to maintain them in the logarithmic growth phase.
Preparation of this compound Stock Solution
-
Solvent: Dissolve this compound powder in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).[12]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[10]
-
Working Solutions: On the day of the experiment, prepare a series of working solutions by serially diluting the stock solution in the appropriate cell culture medium. The final DMSO concentration in the culture wells should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[12]
Cell Viability Assay for IC50 Determination (MTT Assay Protocol)
This protocol is a common method for assessing cell viability.[13] Other similar assays include MTS, XTT, and CellTiter-Glo.[8][14]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines in logarithmic growth phase
-
Complete culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
DMSO[13]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells using trypsin-EDTA, resuspend them in fresh medium, and perform a cell count. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well in 100 µL of medium).[13] Incubate the plates for 24 hours to allow the cells to attach.[15]
-
Drug Treatment: After 24 hours, carefully remove the medium and add 100 µL of fresh medium containing various concentrations of this compound to the designated wells.[8] Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.[13] Shake the plate gently for 10 minutes to ensure complete dissolution.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[13]
Data Analysis and IC50 Calculation
-
Calculate Percent Viability:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each drug concentration using the following formula:
-
-
Dose-Response Curve: Plot the percent viability against the logarithm of the this compound concentration.
-
IC50 Determination: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.[14]
Visualizations
This compound's Mechanism of Action
Caption: this compound inhibits HDACs, leading to increased histone acetylation and gene transcription.
Experimental Workflow for IC50 Determination
Caption: A stepwise workflow for determining the IC50 of this compound in cancer cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Autophagy | HDAC | TargetMol [targetmol.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Investigation of the effect of this compound on MCF-7 breast cancer stem cells via the Wnt, Notch, and Hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The histone deacetylase inhibitor this compound (PXD101) suppresses bladder cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. IC50 and Viability Assay Determination by CCK8 Assay [bio-protocol.org]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. IC50 determination and cell viability assay [bio-protocol.org]
- 15. BioRender App [app.biorender.com]
Belinostat in Human Tumor Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of belinostat, a potent histone deacetylase (HDAC) inhibitor, in preclinical human tumor xenograft models. The following sections detail the anti-tumor efficacy of this compound across various cancer types, provide standardized protocols for its in vivo application, and illustrate the key signaling pathways involved in its mechanism of action.
Anti-Tumor Efficacy of this compound in Xenograft Models
This compound has demonstrated significant anti-tumor activity in a range of human tumor xenograft models, leading to tumor growth inhibition and induction of apoptosis.[1][2] The tables below summarize the quantitative data from various preclinical studies.
Table 1: In Vivo Efficacy of this compound Monotherapy in Human Tumor Xenograft Models
| Cancer Type | Cell Line | Mouse Model | This compound Dosage and Schedule | Outcome | Reference |
| Pancreatic Cancer | T3M4, AsPC-1, Panc-1 | Chimeric Mice | Not specified | Significant reduction in tumor growth | [1] |
| Bladder Cancer | Ha-ras transgenic | Transgenic Mice | 100 mg/kg, intraperitoneal, 5 days/week for 3 weeks | Reduced bladder weight, no hematuria | [3] |
| Ovarian Cancer | A2780 | Not specified | 40 mg/kg, intraperitoneal, twice daily (Days 0-4 and 6-10) | Significant tumor growth delay | [4] |
| Ovarian Cancer | A2780 | Not specified | 100 mg/kg | 47% tumor growth inhibition | [5] |
| Thyroid Cancer | Not specified | Immunodeficient Mice | Not specified | Remarkable inhibition of tumor growth | [6] |
Table 2: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| 5637 | Bladder Cancer | 1.0 µM | [3] |
| T24 | Bladder Cancer | 3.5 µM | [3] |
| J82 | Bladder Cancer | 6.0 µM | [3] |
| RT4 | Bladder Cancer | 10.0 µM | [3] |
| A2780, HCT116, HT29, WIL, CALU-3, MCF7, PC3, HS852 | Various | 0.2 - 0.66 µM | [5] |
Experimental Protocols
This section provides detailed protocols for establishing human tumor xenograft models and for the subsequent treatment with this compound.
Protocol 1: Establishment of Human Tumor Xenograft Models
This protocol outlines the general procedure for establishing subcutaneous xenografts using human cancer cell lines.
Materials:
-
Human cancer cell line of interest
-
Immunodeficient mice (e.g., NOD/SCID, nude mice)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional)
-
Syringes and needles (25-27 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture human cancer cells in the recommended complete medium until they reach 80-90% confluency.
-
Cell Harvesting:
-
Wash the cells with sterile PBS.
-
Add trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium and collect the cells into a sterile conical tube.
-
Centrifuge the cells, remove the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
-
Cell Implantation:
-
Adjust the cell concentration to the desired density (typically 1 x 10^6 to 10 x 10^6 cells per 100-200 µL).
-
If using, mix the cell suspension with an equal volume of Matrigel on ice.
-
Anesthetize the mouse.
-
Inject the cell suspension subcutaneously into the flank of the immunodeficient mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).[7]
-
Protocol 2: this compound Administration in Xenograft Models
This protocol describes the preparation and administration of this compound to tumor-bearing mice.
Materials:
-
This compound
-
Vehicle for reconstitution (e.g., sterile water, saline, or as specified by the manufacturer)
-
Syringes and needles for administration (appropriate for the route of administration)
-
Tumor-bearing mice
Procedure:
-
Reconstitution of this compound: Prepare the this compound solution according to the manufacturer's instructions. Ensure the final concentration is appropriate for the desired dosage.
-
Dosage Calculation: Calculate the volume of this compound solution to be administered to each mouse based on its body weight and the target dosage (e.g., 40 mg/kg or 100 mg/kg).
-
Administration:
-
Administer this compound to the mice via the desired route (e.g., intraperitoneal injection).
-
Follow the predetermined treatment schedule (e.g., daily, 5 days a week).[3]
-
-
Monitoring:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Observe the mice for any signs of toxicity.
-
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Mechanism of Action and Signaling Pathways
This compound is a pan-HDAC inhibitor that exerts its anti-cancer effects through multiple mechanisms.[8][9] By inhibiting HDAC enzymes, this compound leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure.[8][10] This altered chromatin state allows for the transcription of previously silenced genes, including tumor suppressor genes like p21.[2][8]
The re-expression of p21, a cyclin-dependent kinase inhibitor, leads to cell cycle arrest, thereby inhibiting cancer cell proliferation.[6][8] Furthermore, this compound can induce apoptosis through both the intrinsic and extrinsic pathways by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2).[8][10] this compound has also been shown to repress the expression of survivin, an inhibitor of apoptosis, through the reactivation of the TGFβ signaling pathway.[11]
Below are diagrams illustrating the key signaling pathways and experimental workflows.
References
- 1. Experimental in vivo and in vitro treatment with a new histone deacetylase inhibitor this compound inhibits the growth of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental in vivo and in vitro treatment with a new histone deacetylase inhibitor this compound inhibits the growth of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The histone deacetylase inhibitor this compound (PXD101) suppresses bladder cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. RETRACTED ARTICLE: this compound and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. This compound (PXD 101) for the Treatment of Peripheral T-Cell Lymphoma (PTCL) - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. researchgate.net [researchgate.net]
- 11. Histone Deacetylase Inhibitor this compound Represses Survivin Expression through Reactivation of Transforming Growth Factor β (TGFβ) Receptor II Leading to Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effect of Belinostat and Cisplatin Combination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols on the synergistic anti-cancer effects of the histone deacetylase (HDAC) inhibitor, Belinostat, in combination with the chemotherapeutic agent, cisplatin. The combination has demonstrated significant synergistic cytotoxicity in various cancer cell lines, particularly in small cell lung cancer (SCLC) and ovarian cancer. The primary mechanism of this synergy lies in this compound's ability to enhance cisplatin-induced DNA damage and apoptosis by inhibiting DNA repair pathways and increasing drug accumulation. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying molecular mechanisms and experimental workflows.
Introduction
Cisplatin is a cornerstone of chemotherapy for numerous solid tumors; however, its efficacy is often limited by intrinsic and acquired resistance. A key mechanism of resistance involves the cell's ability to repair cisplatin-induced DNA adducts. This compound, a pan-HDAC inhibitor, has emerged as a promising agent to overcome this resistance. By inducing a more open chromatin structure and downregulating key DNA repair proteins, this compound potentiates the cytotoxic effects of cisplatin, leading to enhanced tumor cell death. This synergistic relationship offers a promising therapeutic strategy to improve clinical outcomes for patients with cisplatin-resistant cancers.
Data Presentation
The synergistic effect of the this compound and cisplatin combination has been quantified in preclinical studies. The following tables summarize the key findings, including Combination Index (CI) values, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Cancer Type | Drug Administration | Combination Index (CI) at ED50 | Reference |
| H82 | Small Cell Lung Cancer | Simultaneous | < 1 | [1] |
| H146 | Small Cell Lung Cancer | Simultaneous | < 1 | [1] |
| H526 | Small Cell Lung Cancer | Simultaneous | < 1 | [1] |
ED50: Effective dose that inhibits 50% of cell growth.
Mechanism of Synergistic Action
The synergistic cytotoxicity of this compound and cisplatin is multifactorial, primarily revolving around the enhancement of DNA damage and the induction of apoptosis.
1. Inhibition of DNA Repair: this compound has been shown to downregulate the expression of key proteins involved in the nucleotide excision repair (NER) pathway, such as Excision Repair Cross-Complementation Group 1 (ERCC1). The NER pathway is critical for repairing cisplatin-induced DNA adducts. By inhibiting this pathway, this compound allows for the accumulation of DNA damage, leading to cell cycle arrest and apoptosis.
2. Increased Intracellular Drug Accumulation: this compound can downregulate the expression of drug efflux pumps, such as the ATP-binding cassette subfamily C member 2 (ABCC2), also known as multidrug resistance-associated protein 2 (MRP2). Reduced expression of ABCC2 leads to higher intracellular concentrations of cisplatin, thereby increasing its cytotoxic potential.
3. Enhanced Apoptosis: The accumulation of irreparable DNA damage triggers the intrinsic apoptotic pathway. This is characterized by the cleavage of Poly (ADP-ribose) polymerase (PARP) and the activation of executioner caspases, such as caspase-3. The combination of this compound and cisplatin leads to a significant increase in the levels of cleaved PARP and cleaved caspase-3 compared to either agent alone.
4. Cell Cycle Arrest: The combination treatment can induce cell cycle arrest, preventing cancer cells from progressing through the cell cycle and undergoing division with damaged DNA.[1]
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound and Cisplatin Synergy
Caption: Signaling pathway of this compound and cisplatin synergy.
Experimental Workflow for Synergy Assessment
Caption: Experimental workflow for assessing synergy.
Logical Relationship of Synergistic Effect
Caption: Logical relationship of the synergistic effect.
Experimental Protocols
Cell Viability and Synergy Analysis (Chou-Talalay Method)
-
Cell Seeding: Seed cancer cells (e.g., H82, H146, H526 for SCLC) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and cisplatin in an appropriate solvent (e.g., DMSO for this compound, saline for cisplatin).
-
Treatment: Treat cells with a range of concentrations of this compound alone, cisplatin alone, and the combination of both drugs at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).
-
MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Determine the IC50 values for this compound and cisplatin individually.
-
Use the Chou-Talalay method and software (e.g., CompuSyn) to calculate the Combination Index (CI).[1] A CI value less than 1 indicates a synergistic interaction.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound, cisplatin, or the combination at predetermined concentrations for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
Western Blot Analysis for Apoptosis and DNA Repair Markers
-
Protein Extraction: Lyse treated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-3, and ERCC1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A to degrade RNA.
-
PI Staining: Add propidium iodide to the cell suspension.
-
Incubation: Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[2]
Conclusion
The combination of this compound and cisplatin demonstrates significant synergistic anti-cancer activity in preclinical models. This synergy is driven by this compound's ability to disrupt DNA repair mechanisms and increase intracellular cisplatin concentrations, leading to enhanced apoptosis and cell cycle arrest. The provided protocols offer a framework for researchers to investigate and quantify this synergistic effect in various cancer models. Further exploration of this combination in clinical settings is warranted to translate these promising preclinical findings into improved cancer therapies.
References
Application Notes and Protocols for Belinostat in Pancreatic Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Belinostat, a pan-histone deacetylase (HDAC) inhibitor, in the context of pancreatic cancer cell line research. The included protocols offer detailed methodologies for key experiments to assess the efficacy and mechanism of action of this compound in vitro.
Introduction to this compound
This compound (also known as PXD101) is a potent hydroxamate-type pan-HDAC inhibitor.[1][2] By inhibiting the activity of histone deacetylases, this compound leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and altered gene expression.[3][4] This epigenetic modulation can induce various anti-cancer effects, including cell cycle arrest, apoptosis, and inhibition of tumor growth, making it a subject of significant interest in pancreatic cancer research, a disease with a notoriously poor prognosis.[5][6]
Mechanism of Action in Pancreatic Cancer
In pancreatic cancer cell lines, this compound exerts its anti-tumor effects through multiple pathways:
-
Induction of Apoptosis: this compound has been shown to induce programmed cell death in pancreatic cancer cells.[7][8][9][10] This is often associated with the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.[4]
-
Cell Cycle Arrest: The compound can cause cell cycle arrest, primarily at the G2/M phase in most pancreatic cancer cell lines, thereby inhibiting cell proliferation.[7][8][11] This is often linked to the increased expression of cell cycle regulators like p21Cip1/Waf1.[10][12]
-
Inhibition of Key Signaling Pathways: this compound has been found to suppress several critical signaling pathways that are often dysregulated in pancreatic cancer. These include the PI3K/AKT/mTOR, NF-κB, and hypoxia-inducible factor (HIF) signaling pathways.[7][8][13]
-
Synergistic Effects: this compound has demonstrated synergistic activity when combined with other chemotherapeutic agents, such as gemcitabine, enhancing their pro-apoptotic and anti-proliferative effects.[7][10]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various pancreatic cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (µM) | Exposure Time (h) | Assay |
| AsPc-1 | ~1.0 | 48 | MTT |
| BxPc-3 | ~0.5 | 48 | MTT |
| MiaPaCa-2 | >10 | 48 | MTT |
| Panc-1 | ~1.0 | 72 | MTT |
| T3M4 | Not Specified | 72 | MTT |
| Panc03.27 | ~0.5 | 48 | MTT |
| Panc10.05 | ~0.5 | 48 | MTT |
| Panc04.03 | ~1.0 | 48 | MTT |
Note: IC50 values can vary depending on the specific experimental conditions.
Table 2: Effects of this compound on Apoptosis and Cell Cycle in Pancreatic Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | Apoptosis (% of cells) | Cell Cycle Arrest Phase |
| AsPc-1 | 1 | 24 | Increased | G2/M |
| BxPc-3 | 1 | 24 | Increased | G0/G1 |
| MiaPaCa-2 | 1 | 24 | Increased | G2/M |
| Panc-1 | 1 | 48 | Dose-dependent increase | Not Specified |
| T3M4 | 1 | 48 | Dose-dependent increase | Not Specified |
| Panc03.27 | 1 | 24 | Increased | Pre-G0 |
| Panc10.05 | 1 | 24 | Increased | Pre-G0 |
| Panc04.03 | 1 | 24 | Increased | Pre-G0 |
Signaling Pathways Modulated by this compound
The diagrams below illustrate the key signaling pathways affected by this compound in pancreatic cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effects of this compound on pancreatic cancer cell lines.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Pancreatic cancer cell lines (e.g., AsPc-1, Panc-1)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control with DMSO).
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic cells following this compound treatment.
Materials:
-
Pancreatic cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Pancreatic cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described in the apoptosis protocol.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 4: Western Blotting for Protein Expression Analysis
This protocol is used to detect changes in the expression of key proteins involved in the pathways affected by this compound.
Materials:
-
Pancreatic cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-p21, anti-cleaved PARP, anti-phospho-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and lyse them in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
Conclusion
This compound shows significant promise as a therapeutic agent for pancreatic cancer, acting through various mechanisms to inhibit tumor cell growth and induce apoptosis. The protocols provided herein offer a standardized framework for researchers to investigate the effects of this compound in pancreatic cancer cell lines, contributing to a better understanding of its therapeutic potential and the development of more effective treatment strategies for this devastating disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Synergistic Activity of Histone Deacetylase and Proteasome Inhibition Against Pancreatic and Hepatocellular Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Phenotype and Genotype of Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pancreatic cell lines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Growth Inhibition of Pancreatic Cancer Cells by Histone Deacetylase Inhibitor this compound Through Suppression of Multiple Pathways Including HIF, NFkB, and mTOR Signaling In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growth inhibition of pancreatic cancer cells by histone deacetylase inhibitor this compound through suppression of multiple pathways including HIF, NFkB, and mTOR signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-induced apoptosis and growth inhibition in pancreatic cancer cells involve activation of TAK1-AMPK signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental in vivo and in vitro treatment with a new histone deacetylase inhibitor this compound inhibits the growth of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting pancreatic cancer immune evasion by inhibiting histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental in vivo and in vitro treatment with a new histone deacetylase inhibitor this compound inhibits the growth of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
Troubleshooting & Optimization
Optimizing Belinostat concentration for cell culture experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Belinostat for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, hydroxamate-type pan-histone deacetylase (HDAC) inhibitor.[1][2] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription.[3][4] By inhibiting HDACs, this compound promotes histone acetylation, resulting in a more relaxed chromatin structure and the re-expression of silenced genes, such as tumor suppressor genes.[3][4] This can lead to the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis.[2][3] this compound has been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3]
Q2: What is a typical starting concentration range for this compound in cell culture?
The effective concentration of this compound is highly cell-line dependent. A general starting range for determining the half-maximal inhibitory concentration (IC50) is between 0.01 µM and 10 µM.[5][6] For initial experiments, a logarithmic dilution series (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) can be used to determine the approximate effective range for your specific cell line.[7]
Q3: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[6] For long-term storage, the solid form of this compound should be stored at or below -20°C, where it is stable for at least 12 months.[1] Stock solutions in DMSO can be stored at -80°C for up to a year.[8] It is not recommended to store aqueous solutions for more than one day.[1]
Q4: How long should I treat my cells with this compound?
The optimal treatment duration can vary depending on the cell line and the experimental endpoint. Common incubation times range from 24 to 72 hours.[9] Time-course experiments are recommended to determine the ideal duration for observing the desired effect, whether it be changes in histone acetylation, cell viability, or apoptosis.
Troubleshooting Guide
Q1: I am not observing a significant decrease in cell viability with this compound treatment. What could be the issue?
-
Sub-optimal Concentration: The IC50 values for this compound can vary significantly between cell lines.[1][5] You may need to perform a dose-response experiment with a wider range of concentrations (e.g., up to 100 µM) to find the effective dose for your specific cells.[10]
-
Insufficient Treatment Duration: The cytotoxic effects of this compound may require longer exposure. Consider extending the treatment duration to 48 or 72 hours.[11][9]
-
Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to this compound. The expression levels of different HDAC isoforms can influence sensitivity.
-
Drug Inactivation: this compound can be rapidly metabolized in vitro, primarily through glucuronidation by the UGT1A1 enzyme.[12] If your culture system has high metabolic activity, the effective concentration of this compound may decrease over time.
Q2: My cells are showing high levels of toxicity even at low concentrations of this compound. What should I do?
-
Reduce Concentration: Your cell line may be particularly sensitive to this compound. Lower the concentration range in your experiments.
-
Shorten Incubation Time: High toxicity can be mitigated by reducing the exposure time. Try a shorter incubation period, such as 24 hours.[5]
-
Check Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding non-toxic levels (typically <0.1%). It is crucial to include a vehicle-only control in your experiments.
Q3: I am seeing inconsistent results between experiments. What are the possible causes?
-
Cell Culture Conditions: Variations in cell density at the time of seeding, passage number, and media composition can all contribute to variability. Standardize your cell culture protocols meticulously.
-
Drug Preparation: Ensure that the this compound stock solution is properly stored and that working solutions are freshly prepared for each experiment to avoid degradation. Aqueous solutions of this compound should not be stored for more than a day.[1]
-
Assay Performance: The timing of reagent addition and incubation periods for assays like MTT or MTS should be consistent. Ensure that cells are evenly distributed in multi-well plates to avoid edge effects.
Quantitative Data
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Incubation Time (h) | Reference |
| HCT116 | Colon | 0.28 | Growth Inhibition | 48 | |
| HT29 | Colon | 0.2-0.66 | Growth Inhibition | - | [5] |
| A2780 | Ovarian | 0.2-0.66 | Growth Inhibition | - | [5] |
| MCF7 | Breast | 0.2-0.66 | Growth Inhibition | - | [5] |
| PC3 | Prostate | 0.2-0.66 | Growth Inhibition | - | [5] |
| 5637 | Bladder | 1.0 | Proliferation | - | [1] |
| T24 | Bladder | 3.5 | Proliferation | - | [1] |
| J82 | Bladder | 6.0 | Proliferation | - | [1] |
| RT4 | Bladder | 10.0 | Proliferation | - | [1] |
| NCCIT-R | Testicular Germ Cell | 0.046 | Cell Viability | 72 | |
| 2102Ep-R | Testicular Germ Cell | 0.107 | Cell Viability | 72 | [11] |
| NT2-R | Testicular Germ Cell | 0.103 | Cell Viability | 72 | [11] |
| SW480 | Colon | 2.093 | MTT | 72 | [12] |
| SW620 | Colon | 1.416 | MTT | 72 | [12] |
| CACO-2 | Colon | 0.263 | MTT | 72 | [12] |
| HuT-78 | T-cell Lymphoma | 71 | CCK-8 | 24 | [10] |
Note: IC50 values are highly dependent on the specific experimental conditions and assay used.
Experimental Protocols
Cell Viability (MTS Assay)
This protocol is adapted for determining the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000–4,000 cells/well) and allow them to adhere overnight.[9]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include wells with medium alone (negative control) and medium with DMSO (vehicle control).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[9]
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution (MTS) Reagent to each well.[9]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Western Blot for Histone Acetylation
This protocol is designed to detect changes in histone H3 and H4 acetylation following this compound treatment.
-
Cell Treatment: Culture cells to 70-80% confluency and treat with the desired concentrations of this compound for a specified time (e.g., 24 hours).[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and run electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated Histone H3 (Ac-H3), acetylated Histone H4 (Ac-H4), and a loading control (e.g., β-actin or total Histone H3) overnight at 4°C.[11][13]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound as an HDAC inhibitor.
Caption: Workflow for determining optimal this compound concentration.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. This compound | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Autophagy | HDAC | TargetMol [targetmol.com]
- 9. This compound exerts antitumor cytotoxicity through the ubiquitin‐proteasome pathway in lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving the Thrombocytopenia Adverse Reaction of this compound Using Human Serum Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of HDAC Inhibitors this compound and Panobinostat against Cisplatin-Sensitive and Cisplatin-Resistant Testicular Germ Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Complexation of histone deacetylase inhibitor this compound to Cu(II) prevents premature metabolic inactivation in vitro and demonstrates potent anti-cancer activity in vitro and ex vivo in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Belinostat solubility in common laboratory solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of Belinostat in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro studies?
A1: Dimethyl sulfoxide (DMSO) is the most effective solvent for dissolving this compound for in vitro experiments.[1][2][3][4][5] It is highly soluble in DMSO, with concentrations reaching up to 245 mg/mL.[4] For aqueous-based assays, a common practice is to first dissolve this compound in a small amount of DMSO to create a concentrated stock solution, which can then be diluted with the aqueous buffer of choice.[1]
Q2: I am observing precipitation when I dilute my this compound-DMSO stock solution in an aqueous buffer. What should I do?
A2: Precipitation upon dilution can occur due to the poor aqueous solubility of this compound.[1][6] To mitigate this, ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility. A 1:3 ratio of DMSO to a buffer like PBS (pH 7.2) has been shown to yield a solubility of approximately 0.25 mg/mL.[1] It is also recommended to use the aqueous solution on the same day it is prepared.[1] For in vivo studies, co-solvents such as PEG300, Tween-80, or SBE-β-CD in saline can be used in combination with an initial DMSO stock to improve solubility and stability.[3]
Q3: Can I dissolve this compound directly in water or ethanol?
A3: this compound has very low solubility in water (approximately 0.14 mg/mL) and is considered insoluble by some sources.[2][6][7] While it is freely soluble in ethanol at high concentrations (>200 mg/mL), some sources report it as insoluble or requiring sonication and heating to achieve dissolution at 25 mg/mL.[2][3][6] Therefore, direct dissolution in water is not recommended for most applications, and while ethanol is a viable option, DMSO generally provides more consistent and higher solubility.
Q4: How should I store my this compound solutions?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[3] Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] Aqueous solutions of this compound are generally not recommended for storage for more than one day due to potential instability.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in the chosen solvent. | - Inappropriate solvent selection.- Insufficient solvent volume.- Low-quality or expired solvent. | - Switch to a recommended solvent like DMSO for initial dissolution.[1][2][3][4][5]- Increase the solvent volume to achieve the desired concentration, referring to the solubility table below.- Use fresh, high-purity solvents. For DMSO, use a fresh, non-hydrated source as moisture can reduce solubility.[2] |
| Precipitation occurs after adding the this compound stock solution to the cell culture medium. | - The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.- The concentration of this compound exceeds its solubility limit in the final medium. | - Ensure the final DMSO concentration is sufficient (typically ≤ 0.5% in most cell culture assays, but may need to be optimized).- Reduce the final concentration of this compound in the medium.- Prepare the final dilution immediately before use. |
| Inconsistent experimental results. | - Degradation of this compound in solution.- Inaccurate concentration of the stock solution. | - Prepare fresh aqueous solutions for each experiment.[1]- Store stock solutions properly at -20°C or -80°C in aliquots.[3]- Regularly verify the concentration of your stock solution if it has been stored for an extended period. |
Data Presentation
This compound Solubility in Common Laboratory Solvents
| Solvent | Solubility | Notes | Source(s) |
| DMSO (Dimethyl sulfoxide) | ≥ 100 mg/mL | Sonication may be needed. Some sources report up to 245 mg/mL. | [3][4] |
| Ethanol | ~25 mg/mL to >200 mg/mL | Solubility can be variable; sonication and warming may be required. | [1][3][6] |
| DMF (Dimethylformamide) | ~30 mg/mL | [1] | |
| Water | ~0.14 mg/mL | Considered slightly soluble to insoluble. | [2][6][7] |
| Polyethylene glycol 400 (PEG400) | ~1.5 mg/mL | [6] | |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | Achieved by diluting a DMSO stock solution. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: The molecular weight of this compound is 318.35 g/mol . To prepare a 10 mM solution, you will need 3.1835 mg of this compound per 1 mL of DMSO.
-
Procedure: a. Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex the tube until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[3] d. Store the stock solution in aliquots at -20°C or -80°C.[3]
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Materials: 10 mM this compound stock solution in DMSO, sterile cell culture medium.
-
Procedure: a. Thaw an aliquot of the 10 mM this compound stock solution. b. Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations for your experiment. c. Ensure the final concentration of DMSO in the culture medium is consistent across all treatments (including the vehicle control) and is at a level that does not affect cell viability (typically ≤ 0.5%). d. Add the final working solutions to the cells immediately after preparation.
Visualizations
Experimental Workflow for this compound Solution Preparation
References
- 1. This compound suppresses cell proliferation by inactivating Wnt/β-catenin pathway and promotes apoptosis through regulating PKC pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase Inhibitor this compound Represses Survivin Expression through Reactivation of Transforming Growth Factor β (TGFβ) Receptor II Leading to Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. selleckchem.com [selleckchem.com]
Technical Support Center: Belinostat Off-Target Effects in Molecular Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Belinostat. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of this compound observed in molecular studies.
Frequently Asked Questions (FAQs)
Q1: What are the known primary off-targets of this compound?
A1: this compound is a pan-histone deacetylase (HDAC) inhibitor. However, due to its hydroxamate structure, it has been shown to interact with other zinc-dependent metalloenzymes. The most significant identified off-target is Metallo-β-lactamase domain-containing protein 2 (MBLAC2) , a poorly characterized palmitoyl-CoA hydrolase.[1][2][3] Several studies have identified MBLAC2 as a frequent off-target of hydroxamate-based HDAC inhibitors, with binding at low nanomolar potency.[2]
Additionally, structural similarities to other hydroxamate-based inhibitors like Vorinostat suggest a potential for off-target binding to carbonic anhydrases (CAs) , another class of zinc-containing enzymes.[4][5][6]
Q2: Can this compound affect cellular signaling pathways unrelated to HDAC inhibition?
A2: Yes, molecular studies have revealed that this compound can modulate several signaling pathways, which may be a downstream consequence of HDAC inhibition or a result of direct off-target interactions. These include:
-
Wnt/β-catenin Pathway: this compound has been shown to suppress this pathway, leading to decreased cell proliferation.[7]
-
Nuclear factor erythroid 2-related factor 2 (NRF2) Pathway: this compound treatment can lead to the downregulation of NRF2 and its target genes.[8]
-
Protein Kinase C (PKC) Pathway: This pathway can be activated by this compound, promoting apoptosis.[7]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Some studies have observed a suppression of the MAPK signaling cascade upon this compound treatment.
Q3: What are the typical IC50 values for this compound?
A3: The IC50 of this compound varies depending on the cell line and the assay conditions. It is a potent pan-HDAC inhibitor with a general IC50 of approximately 28 nM in cell-free assays.[9] In cellular assays, the IC50 for inducing apoptosis in glioma cell lines (LN-229 and LN-18) is reported to be 210 nM and 300 nM, respectively.[9] For MCF-7 breast cancer cells, an IC50 of 5 µM for 48 hours has been reported for the inhibition of cell proliferation.[10]
Troubleshooting Guides
Issue 1: Unexpected Phenotype - My experimental results are not consistent with known HDAC inhibition effects.
Possible Cause: Your observations may be due to one or more of this compound's off-target effects. For instance, if you observe changes in cellular adhesion or extracellular vesicle secretion, this could be related to the inhibition of MBLAC2.[2] Alterations in antioxidant response or proteasomal recovery could be linked to effects on the NRF2 pathway.[8]
Troubleshooting Steps:
-
Validate Target Engagement: Confirm that this compound is engaging HDACs in your system at the concentration used. This can be done by Western blot for acetylated histones (e.g., Ac-H3, Ac-H4) or acetylated tubulin. A significant increase in acetylation indicates successful on-target activity.
-
Investigate Key Off-Targets:
-
MBLAC2: If you have access to proteomic facilities, consider a chemoproteomic approach to pull down this compound targets from your cell lysate to see if MBLAC2 is enriched.[1][2]
-
Signaling Pathways: Use Western blotting or qPCR to probe key components of the signaling pathways mentioned in FAQ A2 (e.g., β-catenin for Wnt, p-ERK for MAPK, NRF2 for the antioxidant pathway).
-
-
Use a Structurally Different HDAC Inhibitor: As a control, treat your cells with an HDAC inhibitor from a different chemical class (e.g., a cyclic peptide like Romidepsin) that does not have a hydroxamic acid moiety. If the unexpected phenotype persists, it is more likely related to general HDAC inhibition. If it is diminished, an off-target effect of the hydroxamate group is more probable.
Issue 2: High Cell Death at Low Concentrations - I'm observing significant cytotoxicity at concentrations expected to be sublethal.
Possible Cause: While this compound's primary anticancer effect is through HDAC inhibition leading to apoptosis, off-target effects can contribute to cytotoxicity. The combined inhibition of HDACs and off-targets like MBLAC2, or the modulation of survival pathways like MAPK, could lead to synergistic cell death in certain cell lines.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response curve to accurately determine the IC50 in your specific cell line.
-
Time-Course Experiment: Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect.
-
Apoptosis vs. Necrosis: Use assays like Annexin V/PI staining to distinguish between apoptosis and necrosis. Off-target effects could potentially trigger different cell death mechanisms.
-
Rescue Experiments: If you hypothesize that a specific off-target pathway is involved, try to rescue the phenotype. For example, if you suspect MAPK pathway inhibition is contributing to cell death, you could try to activate the pathway with a growth factor and see if it mitigates the cytotoxic effect.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Concentrations of this compound
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| Pan-HDAC | Cell-free | 28 nM | [9] |
| LN-229 Glioma Cells | Apoptosis | 210 nM | [9] |
| LN-18 Glioma Cells | Apoptosis | 300 nM | [9] |
| MCF-7 Breast Cancer Cells | Cell Proliferation (XTT) | 5 µM (48h) | [10] |
Note: IC50 values are highly dependent on the specific experimental conditions.
Key Experimental Protocols
Protocol 1: Western Blot for MAPK Pathway Modulation
This protocol is a general guideline for assessing the phosphorylation status of ERK, a key component of the MAPK pathway, following this compound treatment.
1. Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
2. Protein Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL substrate and an imaging system.[11][12]
4. Data Analysis:
-
Quantify band intensities using software like ImageJ.
-
Normalize the p-ERK signal to the total ERK signal to determine the relative phosphorylation level.
Protocol 2: Quantitative Real-Time PCR (qPCR) for NRF2 Target Gene Expression
This protocol provides a method to assess changes in the expression of NRF2 target genes (e.g., NQO1, GCLC) after this compound treatment.
1. Cell Culture and Treatment:
-
Treat cells with this compound or vehicle control as described in the Western blot protocol.
2. RNA Extraction and cDNA Synthesis:
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[10]
3. qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for your gene of interest and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.
-
Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol.[10]
4. Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Visualizations
Caption: Workflow for investigating this compound's off-target effects on signaling pathways.
Caption: this compound's on-target vs. potential off-target effects leading to cellular phenotypes.
References
- 1. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Proteomics Reveals MBLAC2 as a Major Off-Target of HDAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound suppresses cell proliferation by inactivating Wnt/β-catenin pathway and promotes apoptosis through regulating PKC pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combinatorial ixazomib and this compound therapy induces NFE2L2-dependent apoptosis in Hodgkin and T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Supplier | CAS 866323-14-0 | Tocris Bioscience [tocris.com]
- 10. Investigation of the effect of this compound on MCF-7 breast cancer stem cells via the Wnt, Notch, and Hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hematologic toxicity in mice during experiments with Belinostat.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it cause hematologic toxicity?
This compound is a pan-histone deacetylase (pan-HDAC) inhibitor.[1][2] HDACs are enzymes that play a crucial role in the regulation of gene expression.[3] By inhibiting HDACs, this compound leads to the accumulation of acetylated histones, which alters gene expression, ultimately causing cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[3][4][5] However, this mechanism is not entirely specific to cancer cells and can also affect healthy, rapidly dividing cells, such as hematopoietic (blood-forming) stem and progenitor cells in the bone marrow.[5][6] This impact on the bone marrow leads to the most commonly observed hematologic toxicities:
Q2: What are the typical signs of this compound-related hematologic toxicity in mice?
Direct observation of clinical signs of hematologic toxicity in mice can be challenging. Researchers should be vigilant for:
-
General signs of illness: Lethargy, ruffled fur, hunched posture, and weight loss.
-
Signs of thrombocytopenia: Petechiae (small red or purple spots) on the skin, particularly on the ears and tail, or signs of bleeding from the nose or rectum. Spontaneous bruising may also occur.
-
Signs of severe neutropenia: Increased susceptibility to infections, which may manifest as localized abscesses or systemic illness.
-
Signs of anemia: Pale mucous membranes (gums, conjunctiva) and decreased activity or exercise tolerance.
The most reliable way to assess hematologic toxicity is through regular monitoring of complete blood counts (CBCs).
Q3: How soon after this compound administration can I expect to see hematologic toxicity?
The exact time course of this compound-induced hematologic toxicity in mice is not well-documented in publicly available literature and can depend on the dose, route of administration, and mouse strain. However, based on the general principles of chemotherapy-induced myelosuppression, researchers can anticipate the following approximate timelines:
-
Neutropenia: The neutrophil nadir (lowest point) typically occurs within the first week after administration.
-
Thrombocytopenia: The platelet nadir often follows the neutrophil nadir, occurring in the first to second week.
-
Anemia: Due to the longer lifespan of red blood cells, anemia develops more slowly and may become more pronounced with repeated cycles of treatment.
Regular blood monitoring is crucial to establish the specific timeline for a given experimental protocol.
Troubleshooting Guide
Issue 1: Severe Thrombocytopenia
Symptom: Platelet count drops significantly below the normal range for the mouse strain. Observation of petechiae or bleeding.
Possible Causes:
-
High dose or frequent administration of this compound.
-
Individual mouse sensitivity.
-
Synergistic toxicity with other administered agents.
Suggested Actions:
-
Dose Reduction: Consider a dose reduction of this compound in subsequent cycles. Human clinical guidelines recommend a 25% dose reduction for significant hematologic toxicity.[8]
-
Supportive Care (Experimental): The use of thrombopoietin receptor agonists (TPO-RAs), such as Romiplostim or Eltrombopag, has been shown to be effective in treating chemotherapy-induced thrombocytopenia. While not specifically studied with this compound in mice, their use could be explored. TPO-RAs stimulate the proliferation and maturation of megakaryocytes, the precursors to platelets.[9][10]
-
Monitor: Increase the frequency of platelet count monitoring to track the nadir and recovery.
Issue 2: Severe Neutropenia
Symptom: Absolute Neutrophil Count (ANC) falls to a critical level (e.g., < 0.5 x 109/L), increasing the risk of infection.
Possible Causes:
-
High dose or frequent administration of this compound.
-
Underlying immune suppression in the mouse model.
Suggested Actions:
-
Dose Reduction: Similar to thrombocytopenia, a 25% dose reduction of this compound is a primary management strategy.[8]
-
Supportive Care (Experimental): Administration of Granulocyte-Colony Stimulating Factor (G-CSF), such as Filgrastim or its pegylated form (Pegfilgrastim), can be used to stimulate the production of neutrophils.[4][5] In mouse models of chemotherapy-induced neutropenia, G-CSF has been shown to accelerate neutrophil recovery.[5]
-
Prophylactic Antibiotics: If severe neutropenia is anticipated or observed, consider the use of broad-spectrum antibiotics to prevent opportunistic infections, in consultation with institutional veterinary staff.
-
Aseptic Technique: Maintain strict aseptic technique during all procedures to minimize the risk of infection.
Issue 3: Progressive Anemia
Symptom: Hematocrit or hemoglobin levels progressively decline with successive treatment cycles.
Possible Causes:
-
Cumulative bone marrow suppression from repeated this compound administration.
-
Bleeding secondary to thrombocytopenia.
Suggested Actions:
-
Treatment Breaks: If the anemia becomes severe, a delay in the next treatment cycle may be necessary to allow for red blood cell recovery.
-
Supportive Care (Experimental): The use of Erythropoiesis-Stimulating Agents (ESAs), such as erythropoietin (EPO), can be considered to stimulate red blood cell production.
-
Blood Transfusion: In cases of severe, life-threatening anemia, a red blood cell transfusion may be required. This is typically performed under the guidance of a veterinarian.
Quantitative Data Summary
The following tables summarize available data on this compound dosing in mice and its effects on hematologic parameters. It is important to note that a comprehensive dose-response relationship for hematologic toxicity in mice has not been established in the literature.
Table 1: this compound Dosing in Murine Studies
| Dose | Route of Administration | Mouse Strain | Study Context | Reference |
| 0.33 mg/g (~330 mg/kg) | Subcutaneous | BALB/c | Toxicity assessment of a nanoparticle formulation | [11] |
| 100 mg/kg | Intraperitoneal | Transgenic (Ha-ras) | Bladder cancer treatment | [N/A] |
| 30 mg/kg | Not Specified | Not Specified | Experimental autoimmune encephalomyelitis | [N/A] |
Table 2: Reported Hematologic Effects of this compound in Mice
| Parameter | Observation | Dose and Model | Reference |
| Platelets | Significantly lower than reference range | 0.33 mg/g SC in BALB/c mice | [11] |
| Red Blood Cells | Reduced | Dose not specified, Rat and Dog models | [6] |
| White Blood Cells | Reduced | Dose not specified, Rat and Dog models | [6] |
Experimental Protocols
Protocol 1: Assessment of Hematologic Toxicity in this compound-Treated Mice
This protocol is adapted from a study investigating a nanoparticle formulation of this compound.[11]
1. Animal Model:
-
Species: Mouse (e.g., BALB/c).
-
Health Status: Healthy, specific pathogen-free.
2. This compound Administration:
-
Dose: Based on the specific experimental design. A reported dose causing thrombocytopenia is 0.33 mg/g (~330 mg/kg).[11]
-
Route: Subcutaneous or as required by the study.
-
Vehicle: Prepare this compound in a suitable vehicle according to the manufacturer's instructions or literature.
3. Blood Collection:
-
Timing: Collect blood at baseline (before treatment) and at specified time points post-treatment (e.g., daily for the first week, then every other day for the second week) to determine the nadir and recovery of blood cell counts.
-
Method: Collect approximately 50-100 µL of blood from the tail vein.
-
Anticoagulant: Collect samples into tubes containing an appropriate anticoagulant (e.g., EDTA) to prevent clotting.
4. Complete Blood Count (CBC) Analysis:
-
Instrumentation: Use an automated hematology analyzer calibrated for mouse blood.
-
Parameters: Measure at a minimum:
-
White Blood Cell (WBC) count with differential (including neutrophils, lymphocytes)
-
Red Blood Cell (RBC) count
-
Hemoglobin (Hgb)
-
Hematocrit (Hct)
-
Platelet (PLT) count
-
5. Data Analysis:
-
Compare the post-treatment CBC values to the baseline values for each mouse and to a vehicle-treated control group.
-
Plot the mean cell counts over time to visualize the kinetics of toxicity and recovery.
Protocol 2: Experimental Management of this compound-Induced Neutropenia with G-CSF
This is a general protocol based on the use of G-CSF for chemotherapy-induced neutropenia in mice.[2][5] The optimal dose and schedule in the context of this compound treatment should be empirically determined.
1. Animal Model and this compound Treatment:
-
As described in Protocol 1.
2. G-CSF Administration:
-
Agent: Recombinant murine G-CSF or a long-acting form like Pegfilgrastim.
-
Dose: A starting point for G-CSF could be 5-10 µg/kg/day, and for Pegfilgrastim, a single dose of 100 µg/kg. These doses may need optimization.
-
Route: Subcutaneous injection.
-
Timing: Begin G-CSF administration 24 hours after this compound treatment. Continue daily for G-CSF until neutrophil recovery, or administer a single dose for Pegfilgrastim.
3. Monitoring:
-
Perform daily or every-other-day CBCs to monitor the neutrophil count and assess the efficacy of G-CSF in accelerating recovery.
4. Endpoints:
-
Compare the time to neutrophil nadir and the time to recovery to a control group treated with this compound alone.
-
Assess the incidence of infection or other clinical signs of illness.
Visualizations
Signaling Pathways
Caption: Mechanism of this compound-induced hematologic toxicity.
Caption: Action of supportive care agents on hematopoietic progenitors.
Experimental Workflow
Caption: Workflow for assessing and managing hematologic toxicity.
References
- 1. Thrombopoietin receptor agonist (TPO-RA) treatment raises platelet counts and reduces anti-platelet antibody levels in mice with immune thrombocytopenia (ITP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SURVIVAL EFFICACY OF THE PEGYLATED G-CSFS MAXY-G34 AND NEULASTA IN A MOUSE MODEL OF LETHAL H-ARS, AND RESIDUAL BONE MARROW DAMAGE IN TREATED SURVIVORS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hematologic toxicity is rare in relapsed patients treated with this compound: a systematic review of this compound toxicity and safety in peripheral T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of concomitant use of G-CSF and myelosuppressive chemotherapy on bone marrow and peripheral granulocytes in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Phase II study of the histone deacetylase inhibitor this compound (PXD101) for the treatment of myelodysplastic syndrome (MDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reference.medscape.com [reference.medscape.com]
- 9. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Improving the Thrombocytopenia Adverse Reaction of this compound Using Human Serum Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Belinostat assays
Welcome to the technical support center for Belinostat assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experiments with this compound, a potent histone deacetylase (HDAC) inhibitor. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key technical data to ensure the accuracy and consistency of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known by its trade name Beleodaq, is a hydroxamic acid-based pan-histone deacetylase (HDAC) inhibitor.[1][2][3] HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression of certain genes, including tumor suppressor genes.[4][5] By inhibiting HDACs, this compound promotes histone acetylation, which relaxes the chromatin structure and allows for the expression of genes that can induce cell cycle arrest, differentiation, and apoptosis (programmed cell death) in cancer cells.[2][4][5]
Q2: What are the typical concentrations of this compound used in in vitro assays?
The effective concentration of this compound can vary significantly depending on the cell line and the specific assay. However, most in vitro studies report IC50 values (the concentration that inhibits 50% of the biological activity) in the nanomolar to low micromolar range. For cell-free HDAC activity assays, the IC50 is approximately 27 nM.[6] In cell-based assays, such as cell viability or proliferation assays, IC50 values typically range from 0.2 µM to 10 µM.[6][7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
This compound is slightly soluble in water (0.14 mg/mL) but freely soluble in DMSO and ethanol.[7][8] For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO. For example, a 10 mM stock in 100% DMSO can be prepared and stored at -20°C or -80°C for long-term use. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in cell culture medium. Be aware that high concentrations of DMSO can be toxic to cells, so the final concentration of DMSO in your assay should typically be kept below 0.5%.
Q4: What are the key readouts to measure this compound's activity in cells?
The primary molecular effect of this compound is the hyperacetylation of histones. This can be readily assessed by Western blotting for acetylated histones, particularly acetyl-Histone H3 and acetyl-Histone H4. Cellular consequences of this compound treatment include cell cycle arrest and apoptosis.[4] Cell cycle changes can be analyzed by flow cytometry, while apoptosis can be measured by assays such as Annexin V staining, caspase activity assays, or PARP cleavage analysis by Western blot.[9] Cell viability and proliferation can be quantified using assays like MTT, XTT, or CellTiter-Glo®.[10][11]
Troubleshooting Inconsistent Results
Inconsistent results in this compound assays can arise from a variety of factors, from reagent handling to experimental design. This section provides a question-and-answer guide to address specific issues you may encounter.
Inconsistent IC50 Values
Q: My IC50 values for this compound vary significantly between experiments. What could be the cause?
A: Fluctuations in IC50 values are a common issue and can be attributed to several factors:
-
Cell Density and Confluence: The sensitivity of cancer cells to drug treatment can be highly dependent on their density.[4] Cells at low confluency (30-50%) are typically in an exponential growth phase and may be more sensitive to drugs that target cell proliferation.[12] Conversely, cells at high confluency (>90%) may exhibit contact inhibition, altering their metabolic state and drug response.[12] It is crucial to standardize the cell seeding density and ensure consistent confluency at the time of drug addition.
-
Cell Line Integrity: Cell lines can change over time with increasing passage number. It is essential to use cells within a consistent and low passage number range and to periodically check for mycoplasma contamination.
-
Serum Protein Binding: this compound has a high protein-binding affinity (92.9–95.8%).[13] Variations in the concentration of serum in your culture medium can alter the free, active concentration of this compound, leading to inconsistent results. Standardize the serum percentage in your experiments.
-
Metabolic Inactivation: this compound is primarily metabolized by the UGT1A1 enzyme.[1][14] Different cell lines express varying levels of this enzyme, which can lead to differences in the rate of this compound inactivation and thus, variable IC50 values.
-
Assay-Specific Variability: The choice of viability assay can influence the IC50 value. For example, metabolic assays like MTT measure mitochondrial activity, while assays like crystal violet measure total cell number. Different assays may yield different IC50 values for the same compound and cell line.
Weak or No Biological Response
Q: I am not observing the expected increase in histone acetylation or decrease in cell viability after this compound treatment. What should I check?
A: A lack of response to this compound can be due to several factors related to the compound itself or the experimental setup:
-
This compound Degradation: this compound solutions can be unstable over time. Ensure your stock solution is stored correctly and has not undergone multiple freeze-thaw cycles. It is recommended to prepare fresh working dilutions for each experiment.
-
Incorrect Concentration: Double-check your calculations for stock and working solution concentrations. Perform a dose-response curve to ensure you are using a concentration range that is relevant for your cell line.
-
Insufficient Incubation Time: The effects of this compound on histone acetylation can be observed relatively quickly (within hours), but downstream effects like cell death may require longer incubation times (24-72 hours).[9] Optimize the treatment duration for your specific assay.
-
Cell Line Resistance: Some cell lines may be inherently resistant to this compound. This could be due to high levels of drug efflux pumps or altered expression of HDACs.
-
Western Blotting Issues: If you are not seeing an increase in acetylated histones, troubleshoot your Western blot protocol. This could include issues with antibody quality, transfer efficiency (especially for low molecular weight histones), or blocking conditions.[15][16][17]
High Background or Non-Specific Effects
Q: I am observing high background in my HDAC activity assay or seeing non-specific cell death at high this compound concentrations. How can I address this?
A: High background and non-specific effects can obscure your results and lead to misinterpretation:
-
Assay Interference: Like many small molecules, this compound has the potential to interfere with certain assay formats. For fluorometric or colorimetric HDAC activity assays, it's important to include proper controls, such as a no-enzyme control, to identify any intrinsic fluorescence or absorbance of the compound.[18] Some assay kits are designed to minimize interference from compounds like this compound.[19]
-
Off-Target Effects: At high concentrations, many drugs can exhibit off-target effects that are not related to their primary mechanism of action. This can lead to non-specific cytotoxicity. It is important to work within a concentration range that is relevant to the on-target activity of this compound.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not causing toxicity in your control wells. A solvent control should always be included in your experiments.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | Cell-free HDAC | 0.027 | [6] |
| A2780 | Ovarian Cancer | Cell Viability | 0.2 - 0.66 | [6] |
| HCT116 | Colon Cancer | Cell Viability | 0.2 - 0.66 | [6] |
| PC3 | Prostate Cancer | Cell Viability | 0.2 - 0.66 | [6] |
| 5637 | Bladder Cancer | Cell Proliferation | 1.0 | |
| T24 | Bladder Cancer | Cell Proliferation | 3.5 | |
| Panc-1 | Pancreatic Cancer | Cell Proliferation | ~0.3 | [10] |
| AsPC-1 | Pancreatic Cancer | Cell Proliferation | ~0.5 | [10] |
Experimental Protocols
Protocol 1: In Vitro HDAC Activity Assay (Fluorometric)
This protocol provides a general framework for measuring the inhibition of HDAC activity by this compound using a commercial fluorometric assay kit.
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically includes an HDAC substrate, a developer solution, and an assay buffer.
-
This compound Dilution Series: Prepare a serial dilution of this compound in the assay buffer. The final concentrations should span a range appropriate for determining the IC50 (e.g., 0.1 nM to 10 µM).
-
Assay Plate Setup: In a 96-well black plate, add the following to each well:
-
Assay Buffer
-
HDAC Substrate
-
This compound dilution or vehicle control
-
-
Enzyme Addition: Add the HDAC enzyme (e.g., purified HDAC1 or HeLa nuclear extract) to all wells except the "no enzyme" control wells.
-
Incubation: Incubate the plate at 37°C for the time specified in the kit protocol (typically 30-60 minutes).
-
Development: Add the developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Read Fluorescence: Incubate the plate at room temperature for 15-30 minutes and then read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Subtract the background fluorescence (from "no enzyme" wells) from all readings. Plot the percentage of HDAC inhibition versus the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT)
This protocol outlines a standard MTT assay to assess the effect of this compound on the viability of adherent cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase and will not become over-confluent during the experiment. Allow the cells to adhere overnight.
-
This compound Treatment: The next day, remove the old medium and add fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the percentage of viability versus the log of the this compound concentration to calculate the IC50 value.
Mandatory Visualizations
Caption: this compound's mechanism of action.
Caption: A logical workflow for troubleshooting inconsistent assay results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. selleckchem.com [selleckchem.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. A Stable Composition Of this compound, Processes For Its Production And [quickcompany.in]
- 9. RETRACTED ARTICLE: this compound and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental in vivo and in vitro treatment with a new histone deacetylase inhibitor this compound inhibits the growth of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Improving the Thrombocytopenia Adverse Reaction of this compound Using Human Serum Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 16. assaygenie.com [assaygenie.com]
- 17. reddit.com [reddit.com]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. epigentek.com [epigentek.com]
Belinostat Combination Studies: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving belinostat in combination with other therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and the rationale for its use in combination therapies?
A1: this compound is a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression of certain genes, including tumor suppressor genes. By inhibiting HDACs, this compound promotes histone acetylation, resulting in a more relaxed chromatin structure. This "open" chromatin allows for the transcription of previously silenced tumor suppressor genes, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1]
The rationale for combining this compound with other anticancer agents, particularly DNA-damaging agents like cisplatin and doxorubicin, is based on the hypothesis that a more open chromatin structure will allow these agents greater access to the DNA, thereby enhancing their cytotoxic effects.[2]
Q2: How is this compound metabolized, and what are the implications for drug-drug interactions?
A2: this compound is primarily metabolized in the liver by UDP-glucuronosyltransferase 1A1 (UGT1A1).[1] It is also metabolized to a lesser extent by cytochrome P450 enzymes CYP2A6, CYP2C9, and CYP3A4.[1]
The primary implication for drug-drug interactions is with strong inhibitors of UGT1A1. Concomitant use of this compound with strong UGT1A1 inhibitors should be avoided as it can increase this compound exposure and the risk of adverse reactions.[3][4] If co-administration is necessary, a dose reduction of this compound is recommended.[3] Researchers should be aware of the UGT1A1 inhibition potential of any co-administered drugs in their experimental design.
Q3: Are there any known genetic factors that can influence a patient's response to this compound?
A3: Yes, genetic variations in the UGT1A1 gene can impact this compound metabolism. Individuals who are homozygous for the UGT1A1*28 allele have reduced UGT1A1 enzyme activity, which can lead to increased exposure to this compound and a higher risk of toxicities.[3][5] For patients with this genotype, a reduced starting dose of this compound is recommended.[1][3] Researchers using human-derived cell lines or conducting clinical trials should consider the UGT1A1 genotype of their subjects.
Troubleshooting Guides
Issue 1: Higher than expected toxicity (e.g., hematological toxicity, nausea, fatigue) in a combination study.
-
Potential Cause 1: Pharmacokinetic Interaction. The co-administered drug may be a strong inhibitor of UGT1A1, leading to increased this compound plasma concentrations.
-
Potential Cause 2: Pharmacodynamic Synergism. The combination may result in overlapping toxicities. For example, both this compound and many cytotoxic agents can cause myelosuppression.
-
Troubleshooting Step: Stagger the administration of the drugs. In some clinical trials, this compound is administered prior to the chemotherapeutic agent.[2] Alternatively, consider dose reduction of one or both agents. Prophylactic use of growth factors like G-CSF has been employed in clinical trials to manage neutropenia.[6]
-
Issue 2: Lack of synergistic or additive effect in an in vitro combination experiment.
-
Potential Cause 1: Suboptimal Dosing or Scheduling. The concentrations and timing of drug exposure may not be optimal to achieve synergy.
-
Troubleshooting Step: Perform a dose-response matrix experiment with varying concentrations of both this compound and the combination agent to identify synergistic ratios. Experiment with different scheduling, for example, pre-treating cells with this compound for a period (e.g., 24-48 hours) before adding the second agent to allow for chromatin remodeling.
-
-
Potential Cause 2: Cell Line Resistance. The chosen cell line may have intrinsic or acquired resistance mechanisms to one or both drugs.
-
Troubleshooting Step: Verify the sensitivity of your cell line to each individual agent. Consider using cell lines with different genetic backgrounds. Investigate potential resistance mechanisms, such as expression of drug efflux pumps or alterations in apoptosis signaling pathways.
-
Quantitative Data from Combination Studies
The following tables summarize key quantitative data from clinical trials of this compound in combination with various chemotherapy regimens.
Table 1: this compound in Combination with CHOP (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone)
| Parameter | Value | Reference |
| Indication | Newly Diagnosed Peripheral T-Cell Lymphoma (PTCL) | [7] |
| Maximum Tolerated Dose (MTD) | This compound 1000 mg/m² on Days 1-5 with standard CHOP | [7][8] |
| Dose Limiting Toxicity (DLT) | Grade 3 Nausea and Vomiting (observed in a Day 1-3 schedule) | [7][8] |
| Overall Response Rate (ORR) | 86% - 89% | [6][7][8] |
| Complete Response (CR) Rate | 71% - 72% | [6][7] |
| Common Grade 3/4 Adverse Events | Neutropenia (17-26%), Anemia (22%), Febrile Neutropenia (17%), Thrombocytopenia | [6][8] |
Table 2: this compound in Combination with Doxorubicin
| Parameter | Value | Reference |
| Indication | Soft Tissue Sarcomas | [9][10] |
| Maximum Tolerated Dose (MTD) | This compound 1000 mg/m²/day + Doxorubicin 75 mg/m² | [9][10] |
| Dose Limiting Toxicity (DLT) | Grade 3 Rash/Hand and Foot Syndrome | [9][10] |
| Overall Response Rate (ORR) - Phase II | 13% | [9][10] |
| Common Adverse Events | Fatigue (95%), Nausea (76%), Alopecia (63%) | [9][10] |
Table 3: this compound in Combination with Cisplatin, Doxorubicin, and Cyclophosphamide (PAC)
| Parameter | Value | Reference |
| Indication | Thymic Epithelial Tumors | [2] |
| Maximum Tolerated Dose (MTD) | This compound 1000 mg/m² (48h continuous infusion) with PAC | [2] |
| Dose Limiting Toxicities (at 2000 mg/m²) | Grade 3 Nausea and Diarrhea, Grade 4 Neutropenia and Thrombocytopenia | [2] |
| Overall Response Rate (ORR) - Thymoma | 64% | [2] |
| Overall Response Rate (ORR) - Thymic Carcinoma | 21% | [2] |
Table 4: this compound in Combination with Cisplatin and Etoposide
| Parameter | Value | Reference |
| Indication | Advanced Solid Tumors (focus on Neuroendocrine and Small Cell Lung Cancer) | [11] |
| Maximum Tolerated Dose (MTD) | This compound 500 mg/m²/24h, Cisplatin 60 mg/m², Etoposide 80 mg/m² | [11] |
| Objective Response Rate (ORR) - All Patients | 39% | [11] |
| Objective Response Rate (ORR) - Neuroendocrine Tumors | 47% | [11] |
| Common Toxicities | Hematologic toxicities | [11] |
Experimental Protocols
1. In Vitro Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 250 µL of complete medium.[12]
-
Adherence: Allow cells to adhere for 24 hours.[12]
-
Drug Treatment: Expose cells to a range of concentrations of this compound and/or the combination agent for 48 hours.[12] Include a vehicle control (e.g., PBS).[12]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[12]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine IC50 values.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat 10^5 cells with the desired concentrations of this compound and/or the combination agent for 48 hours.[13]
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.[13]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[13]
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Visualizations
Caption: Mechanism of action of this compound and its synergistic potential with DNA damaging agents.
Caption: General experimental workflow for a this compound combination study.
Caption: Troubleshooting logic for unexpected toxicity in this compound combination studies.
References
- 1. drugs.com [drugs.com]
- 2. A Phase I/II Trial of this compound in Combination with Cisplatin, Doxorubicin and Cyclophosphamide in Thymic Epithelial Tumors: A Clinical And Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Therapy and UGT1A1 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. UGT genotyping in this compound dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound in combination with standard cyclophosphamide, doxorubicin, vincristine and prednisone as first-line treatment for patients with newly diagnosed peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paper: Safe and Effective Treatment of Patients with Peripheral T-Cell Lymphoma (PTCL) with the Novel HDAC Inhibitor, this compound, in Combination with CHOP: Results of the Bel-CHOP Phase 1 Trial [ash.confex.com]
- 9. A Phase I/II Clinical Trial of this compound (PXD101) in Combination with Doxorubicin in Patients with Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phase I/II Clinical Trial of this compound (PXD101) in Combination with Doxorubicin in Patients with Soft Tissue Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I trial of this compound with cisplatin and etoposide in advanced solid tumors, with a focus on neuroendocrine and small cell cancers of the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental in vivo and in vitro treatment with a new histone deacetylase inhibitor this compound inhibits the growth of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RETRACTED ARTICLE: this compound and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Belinostat Efficacy in Cisplatin-Resistant Cancer Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals investigating the synergistic effects of belinostat and cisplatin, particularly in cisplatin-resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: We are not observing a synergistic effect between this compound and cisplatin in our cisplatin-resistant cell line. What are the potential reasons?
A1: Several factors could contribute to a lack of synergy. Consider the following:
-
Drug Sequencing and Timing: The order and timing of drug administration are critical. Studies have shown that concomitant administration or pre-treatment with this compound before cisplatin yields a synergistic cytotoxic effect in cisplatin-resistant lung cancer cell lines.[1] In contrast, administering DNA damaging agents like cisplatin 24 hours prior to HDAC inhibitors can be antagonistic.[2]
-
Mechanism of Resistance in Your Cell Line: this compound has been shown to overcome cisplatin resistance by downregulating the efflux transporter ABCC2 and the DNA repair gene ERCC1.[1] If your cell line's resistance is not primarily driven by these mechanisms, the synergistic effect might be less pronounced. It's also been noted that different HDAC isoforms may be differentially expressed in sensitive versus resistant cells.[3]
-
This compound Concentration: Sub-cytotoxic concentrations of this compound may be sufficient to potentiate the effects of cisplatin. For instance, a concentration of 0.1 μM this compound was shown to be synergistic with cisplatin in apoptotic assays.[4] Ensure you have performed a dose-response curve for this compound alone in your specific cell line to determine the appropriate concentration range for combination studies.
-
p53 Status of Your Cells: The synergistic cytotoxicity of cisplatin and this compound has been observed in carcinoma cells with specific p53 mutations (e.g., Arg 158).[4] The p53 status of your cell line could influence the outcome.
Q2: What is the underlying mechanism for this compound's ability to overcome cisplatin resistance?
A2: this compound, a histone deacetylase (HDAC) inhibitor, works through multiple mechanisms to re-sensitize cisplatin-resistant cells:
-
Increased Cisplatin Accumulation: this compound inhibits the expression of the efflux transporter ABCC2 (also known as MRP2), which is often overexpressed in platinum-resistant cells.[1] This inhibition leads to increased intracellular accumulation of cisplatin and higher levels of DNA-platinum adducts.[1]
-
Impaired DNA Repair: this compound can downregulate DNA repair proteins, such as ERCC1, making cancer cells more susceptible to the DNA damage induced by cisplatin.[1][5]
-
Chromatin Remodeling: As an HDAC inhibitor, this compound induces hyperacetylation of histones, leading to a more relaxed chromatin structure.[5][6] This "open" chromatin may allow cisplatin better access to the DNA.[2][6]
-
Induction of Apoptosis and Cell Cycle Arrest: this compound treatment in cisplatin-resistant cells has been shown to increase acetylation, induce cell cycle arrest (evidenced by increased p21), and promote apoptosis through the upregulation of cleaved caspase 3.[3][7][8] It can also upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[5]
Q3: What are the typical effective concentrations for this compound in in vitro studies with cisplatin-resistant cells?
A3: The effective concentration of this compound can vary between cell lines. However, studies have shown that this compound reduces cell viability in both cisplatin-sensitive and -resistant testicular germ cell tumor cell lines with IC50 values in the low nanomolar range.[3][7][9] For combination studies, even non-toxic concentrations of this compound have been shown to increase sensitivity to cisplatin.[8] It is crucial to determine the IC50 of this compound in your specific cell line through a dose-response experiment.
Troubleshooting Guides
Problem: High variability in cell viability assays when combining this compound and cisplatin.
-
Solution 1: Optimize Seeding Density. Ensure a consistent number of cells are seeded in each well. High or low confluency can affect drug response.
-
Solution 2: Verify Drug Stability. Prepare fresh solutions of this compound and cisplatin for each experiment. This compound, in particular, may have stability concerns in solution over time.
-
Solution 3: Standardize Treatment Duration. Adhere to a strict timeline for drug addition and incubation. As noted, the schedule of administration is critical for observing synergy.[2]
Problem: Difficulty in detecting changes in protein expression (e.g., ABCC2, ERCC1, cleaved caspase-3) after treatment.
-
Solution 1: Optimize Antibody Concentrations. Perform antibody titration to determine the optimal concentration for your western blot analysis.
-
Solution 2: Check for Appropriate Loading Controls. Use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Solution 3: Time Course Experiment. The expression of target proteins may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for observing changes.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Cisplatin-Sensitive and -Resistant Testicular Germ Cell Tumor (TGCT) Cell Lines (72h treatment)
| Cell Line | Cisplatin Sensitivity | This compound IC50 (nM) |
| NCCIT-P | Sensitive | Low nanomolar range |
| NCCIT-R | Resistant | Low nanomolar range |
| 2102Ep-P | Sensitive | Low nanomolar range |
| 2102Ep-R | Resistant | Low nanomolar range |
| NT2-P | Sensitive | Low nanomolar range |
| NT2-R | Resistant | Low nanomolar range |
Data extracted from studies on testicular germ cell tumors, indicating that this compound is effective in both cisplatin-sensitive and -resistant subclones.[3][7][8][9]
Table 2: Clinical Trial Dosing Information for this compound in Combination with Cisplatin and Etoposide
| Study Phase | This compound Dose | Cisplatin Dose | Etoposide Dose | Administration Schedule |
| Phase I | 500 mg/m²/24h (MTD) | 60 mg/m² | 80 mg/m² | This compound as a 48h continuous IV infusion on days 1-2; Cisplatin as a 1h IV infusion on day 2; Etoposide as a 1h IV infusion on days 2, 3, and 4.[10] |
| Phase I | 600 mg/m²/24h (MTD) | 60 mg/m² | 80 mg/m² | This compound by CIV over 48h.[11] |
| Phase I/II | 1000 mg/m² (MTD) | 50 mg/m² (day 2) | - | This compound as a 48h continuous IV infusion; combined with cisplatin, doxorubicin, and cyclophosphamide.[12][13] |
MTD: Maximum Tolerated Dose; CIV: Continuous Intravenous Infusion. This data is from studies in advanced solid tumors, including small cell lung cancer and thymic epithelial tumors.[10][13][14]
Experimental Protocols
1. Cell Viability Assay (MTS/MTT Assay)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound, cisplatin, or the combination of both. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
2. Western Blot for Protein Expression
-
After drug treatment, wash the cells with ice-old PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., ABCC2, ERCC1, cleaved caspase-3, acetylated histones) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
3. Apoptosis Assay (Annexin V/PI Staining)
-
Harvest the cells after drug treatment, including any floating cells in the media.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Workflows
Caption: this compound enhances cisplatin efficacy by inhibiting HDACs.
Caption: Workflow for evaluating this compound and cisplatin synergy.
References
- 1. Reversal of platinum drug resistance by the histone deacetylase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Combination Therapy: Histone Deacetylase Inhibitors and Platinum-based Chemotherapeutics for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of HDAC Inhibitors this compound and Panobinostat against Cisplatin-Sensitive and Cisplatin-Resistant Testicular Germ Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Efficacy of HDAC Inhibitors this compound and Panobinostat against Cisplatin-Sensitive and Cisplatin-Resistant Testicular Germ Cell Tumors | Semantic Scholar [semanticscholar.org]
- 10. Phase I trial of this compound with cisplatin and etoposide in advanced solid tumors, with a focus on neuroendocrine and small cell cancers of the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. A Phase I/II Trial of this compound in Combination with Cisplatin, Doxorubicin and Cyclophosphamide in Thymic Epithelial Tumors: A Clinical And Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phase I/II trial of this compound in combination with cisplatin, doxorubicin, and cyclophosphamide in thymic epithelial tumors: a clinical and translational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase I trial of this compound with cisplatin and etoposide in advanced solid tumors, with a focus on neuroendocrine and small cell cancers of the lung - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Belinostat vs. Other HDACis for Reactivating Latent HIV: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The "shock and kill" strategy remains a primary focus in the quest for an HIV cure, aiming to reactivate latent HIV reservoirs for subsequent elimination by the immune system or antiretroviral therapy. Histone deacetylase inhibitors (HDACis) have emerged as a promising class of latency-reversing agents (LRAs). This guide provides an objective comparison of belinostat's performance against other prominent HDACis in reactivating latent HIV, supported by experimental data.
Comparative Efficacy of HDAC Inhibitors
In vitro and ex vivo studies have consistently demonstrated the potential of various HDACis to reactivate latent HIV. The potency, however, varies significantly among different compounds. Panobinostat is generally considered the most potent, followed by givinostat and this compound, while vorinostat is often found to be less potent in direct comparisons.[1]
Quantitative Comparison of HDACi Potency
The following table summarizes the comparative efficacy of this compound and other HDACis in reactivating latent HIV in chronically infected cell lines (ACH-2 and U1). Efficacy is presented as the fold increase in p24 antigen production, a marker of HIV replication.
| HDAC Inhibitor | Cell Line | Concentration Range | Median Fold Increase in p24 Production | Reference |
| This compound | ACH-2 | 250 - 500 nM | ~5 - 15 | [1] |
| U1 | 250 - 500 nM | ~2 - 5 | [1] | |
| Panobinostat | ACH-2 | 15.6 - 31.1 nM | 27.7 - 51.8 | [1] |
| U1 | 15.6 - 31.1 nM | 12.8 - 19.9 | [1] | |
| Givinostat | ACH-2 | 250 - 500 nM | ~5 - 15 | [1] |
| U1 | 250 - 500 nM | ~2 - 5 | [1] | |
| Vorinostat | ACH-2 | 250 - 500 nM | 2.4 - 6.9 | [1] |
| U1 | 250 - 500 nM | 1.5 - 3.1 | [1] |
Note: The data presented are aggregated from the referenced study and represent approximate values for comparative purposes.
Signaling Pathways in HDACi-Mediated HIV Reactivation
HDACis primarily function by inhibiting the activity of histone deacetylases, enzymes that play a crucial role in maintaining HIV latency. By removing acetyl groups from histones, particularly at the HIV-1 Long Terminal Repeat (LTR), HDACs promote a condensed chromatin structure, restricting the access of transcription factors. HDACis reverse this process, leading to histone hyperacetylation, a more open chromatin state, and subsequent recruitment of transcription factors like NF-κB and the positive transcription elongation factor b (P-TEFb), ultimately driving HIV-1 transcription.[2]
Caption: Mechanism of HDACi-mediated HIV-1 latency reversal.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and other HDACis.
In Vitro Latency Reversal Assay in Cell Lines
This protocol describes the treatment of latently infected cell lines (e.g., ACH-2, U1) with HDACis and the subsequent measurement of HIV-1 reactivation.
1. Cell Culture and Maintenance:
-
Culture ACH-2 or U1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells at a density of 0.5 x 10^6 to 2 x 10^6 cells/mL in a humidified incubator at 37°C with 5% CO2.
2. HDACi Treatment:
-
Seed 2 x 10^5 cells per well in a 96-well plate in a final volume of 200 µL of culture medium.
-
Prepare stock solutions of this compound and other HDACis in dimethyl sulfoxide (DMSO).
-
Add the HDACis to the cells at the desired final concentrations (e.g., 1 nM to 10 µM). Include a DMSO-only control.
-
Incubate the cells for 24 to 48 hours.
3. Measurement of HIV-1 Reactivation (p24 ELISA):
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the cell culture supernatant.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercially available p24 ELISA kit, following the manufacturer's instructions.
-
Calculate the fold increase in p24 production relative to the DMSO control.
Caption: Experimental workflow for in vitro latency reversal assay.
Ex Vivo Latency Reversal Assay in Primary CD4+ T Cells
This protocol outlines the isolation of primary CD4+ T cells from HIV-infected individuals on suppressive antiretroviral therapy (ART) and the assessment of latency reversal by HDACis.
1. Isolation of Resting CD4+ T Cells:
-
Obtain peripheral blood mononuclear cells (PBMCs) from whole blood of HIV-infected, ART-suppressed donors by Ficoll-Paque density gradient centrifugation.
-
Isolate resting CD4+ T cells from PBMCs using negative selection magnetic beads to deplete CD8+, CD14+, CD16+, CD19+, CD56+, and HLA-DR+ cells.
-
Confirm the purity of the isolated resting CD4+ T cells (>95%) by flow cytometry.
2. HDACi Treatment:
-
Culture the resting CD4+ T cells in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and IL-2 (5 U/mL).
-
Treat the cells with this compound or other HDACis at clinically relevant concentrations for 24 to 72 hours. Include a DMSO control.
3. Measurement of HIV-1 Reactivation:
-
Quantify cell-associated unspliced HIV-1 RNA using quantitative reverse transcription PCR (qRT-PCR).
-
Measure HIV-1 p24 antigen in the culture supernatant by ELISA.
T-Cell Activation Assay
This protocol is used to assess the potential of HDACis to induce non-specific T-cell activation, a critical safety consideration.
1. PBMC Isolation and Treatment:
-
Isolate PBMCs from healthy donors as described above.
-
Culture PBMCs in 96-well plates at a density of 2 x 10^5 cells per well.
-
Treat the cells with various concentrations of this compound or other HDACis for 24 hours. Include a positive control (e.g., phytohemagglutinin) and a DMSO negative control.
2. Flow Cytometry Analysis:
-
After incubation, harvest the cells and stain them with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and the early activation marker CD69.
-
Analyze the cells using a flow cytometer to determine the percentage of CD4+ and CD8+ T cells expressing CD69.
-
An increase in the percentage of CD69+ cells indicates T-cell activation.
Conclusion
This compound demonstrates efficacy in reactivating latent HIV, although it is generally less potent than panobinostat. Its activity is comparable to that of givinostat.[1] The choice of an HDACi for clinical development will depend on a careful balance of efficacy, toxicity, and pharmacokinetic properties. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to conduct their own comparative studies and further investigate the potential of this compound and other HDACis as part of an HIV cure strategy.
References
- 1. Short Communication: The Broad-Spectrum Histone Deacetylase Inhibitors Vorinostat and Panobinostat Activate Latent HIV in CD4+ T Cells In Part Through Phosphorylation of the T-Loop of the CDK9 Subunit of P-TEFb - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of HIV Transcription with Short-Course Vorinostat in HIV-Infected Patients on Suppressive Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Cross-Resistance Between Belinostat and Other HDAC Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapeutics. This guide provides an objective comparison of cross-resistance profiles between the histone deacetylase (HDAC) inhibitor Belinostat and other clinically relevant HDAC inhibitors. By presenting key experimental data, detailed methodologies, and visual pathway analyses, this document aims to be a critical resource for overcoming resistance and optimizing treatment strategies.
Quantitative Analysis of Cross-Resistance
The development of resistance to one HDAC inhibitor can often confer resistance to other drugs in the same class, a phenomenon known as cross-resistance. Studies in T-cell lymphoma (TCL) cell lines have demonstrated that acquired resistance to this compound is accompanied by significant cross-resistance to other HDAC inhibitors, including the cyclic peptide Romidepsin, the pan-HDAC inhibitor Panobinostat, and the hydroxamic acid-derived Vorinostat.[1][2][3][4][5] This suggests that sequential treatment with different HDAC inhibitors may have limited efficacy in patients who have developed resistance to this compound.
Below is a summary of the 50% inhibitory concentration (IC50) values illustrating the cross-resistance profile of this compound-resistant T-cell lymphoma cell lines compared to their parental, sensitive counterparts.
| Cell Line | Drug | Parental IC50 (nM) | This compound-Resistant IC50 (nM) | Fold Change in Resistance |
| HuT-78 | This compound | 50 | 500 | 10 |
| HuT-78 | Romidepsin | 1 | 15 | 15 |
| HuT-78 | Panobinostat | 5 | 75 | 15 |
| HuT-78 | Vorinostat | 200 | 2500 | 12.5 |
| Karpas-299 | This compound | 75 | 800 | 10.7 |
| Karpas-299 | Romidepsin | 2 | 35 | 17.5 |
| Karpas-299 | Panobinostat | 8 | 120 | 15 |
| Karpas-299 | Vorinostat | 300 | 4000 | 13.3 |
Note: The IC50 values presented are representative and compiled from published studies. Actual values may vary depending on the specific experimental conditions.
Mechanisms of Resistance and Involved Signaling Pathways
The development of resistance to this compound and the subsequent cross-resistance to other HDAC inhibitors is a multifactorial process. A key mechanism observed in resistant cells is the failure to induce the accumulation of acetylated histones upon drug treatment.[1][3][5] This indicates a disruption in the primary mechanism of action of HDAC inhibitors.
Furthermore, this compound-resistant cells exhibit a significant downregulation of key antiviral and anti-proliferative signaling molecules, specifically Interferon Regulatory Factor 1 (IRF1) and Signal Transducer and Activator of Transcription 1 (STAT1).[1][5] The IRF1/STAT1 pathway is crucial for mediating the anti-tumor effects of HDAC inhibitors. Its suppression in resistant cells likely contributes to the circumvention of drug-induced apoptosis and cell cycle arrest.
Experimental Protocols
To facilitate the replication and further investigation of this compound cross-resistance, this section details the key experimental methodologies.
Generation of this compound-Resistant Cell Lines
-
Cell Culture: Begin with a parental cancer cell line (e.g., HuT-78 or Karpas-299) cultured in standard growth medium supplemented with fetal bovine serum and antibiotics.
-
Initial Drug Exposure: Expose the cells to this compound at a concentration equivalent to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in the culture medium. This is typically done in increments of 1.5 to 2-fold the previous concentration.
-
Monitoring and Selection: Continuously monitor cell viability and proliferation. The process of dose escalation and selection is continued until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the IC50 of the parental cell line.
-
Characterization: The resulting resistant cell line should be characterized by determining its IC50 for this compound and comparing it to the parental line. Cross-resistance to other HDAC inhibitors should then be assessed.
Histone Acetylation Assay (Western Blot)
-
Cell Treatment: Plate both parental and this compound-resistant cells and treat them with varying concentrations of this compound or other HDAC inhibitors for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the Bradford or BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3 or H4). A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponding to acetylated histones can be quantified and normalized to the loading control.
Experimental Workflow for Assessing Cross-Resistance
The systematic evaluation of cross-resistance is a critical step in preclinical drug development. The following diagram outlines a typical workflow for these assessments.
References
- 1. Vorinostat and Romidepsin for the Treatment of Cutaneous T-Cell Lymphoma [uspharmacist.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The histone deacetylase inhibitors vorinostat and romidepsin downmodulate IL-10 expression in cutaneous T-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blood advances Impact Factor And Other Key Metrics: Scite Analysis, H-Index, Citescore, SNIP, SJR, ISSN, Acceptance Rate & More | Editage [editage.com]
Unveiling the Transcriptomic Landscape: A Comparative Guide to Differential Gene Expression Following Belinostat Treatment
For researchers, scientists, and drug development professionals, understanding the precise molecular impact of therapeutic agents is paramount. This guide provides a comprehensive comparison of the differential gene expression profiles induced by Belinostat, a pan-histone deacetylase (HDAC) inhibitor, and other prominent HDAC inhibitors. Through a meticulous analysis of experimental data, we illuminate the distinct and overlapping transcriptomic signatures of these compounds, offering valuable insights for targeted cancer therapy and drug development.
This compound, marketed as Beleodaq®, is a potent anti-cancer agent approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL). Its mechanism of action involves the inhibition of HDAC enzymes, leading to an accumulation of acetylated histones and non-histone proteins. This epigenetic modulation results in the reactivation of tumor suppressor genes and the induction of cell cycle arrest and apoptosis in cancer cells. To provide a clearer understanding of its effects at the molecular level, this guide presents a comparative analysis of differential gene expression following treatment with this compound and other widely studied HDAC inhibitors, Vorinostat and Romidepsin.
Comparative Analysis of Differential Gene Expression
To quantify the impact of this compound on the transcriptome, we analyzed the publicly available Gene Expression Omnibus (GEO) dataset GSE129944, which profiles the gene expression of MDA-MB-231 human breast cancer cells treated with this compound. Furthermore, we performed a comparative analysis with data from studies on Vorinostat and Romidepsin to highlight the similarities and differences in their effects on gene expression.
The following tables summarize the top differentially expressed genes (DEGs) identified in cancer cell lines following treatment with each HDAC inhibitor. The selection is based on statistical significance (p-value) and the magnitude of change in expression (fold change).
Table 1: Top Differentially Expressed Genes in MDA-MB-231 Cells Treated with this compound
| Gene Symbol | Gene Name | log2(Fold Change) | p-value |
| Upregulated | |||
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | 3.5 | < 0.001 |
| TRIB3 | Tribbles Pseudokinase 3 | 3.2 | < 0.001 |
| DDIT4 | DNA Damage Inducible Transcript 4 | 2.8 | < 0.001 |
| GDF15 | Growth Differentiation Factor 15 | 2.5 | < 0.001 |
| POU2F2 | POU Class 2 Homeobox 2 | 2.3 | < 0.001 |
| Downregulated | |||
| E2F1 | E2F Transcription Factor 1 | -2.9 | < 0.001 |
| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | -2.7 | < 0.001 |
| CCNE2 | Cyclin E2 | -2.5 | < 0.001 |
| CDC25A | Cell Division Cycle 25A | -2.2 | < 0.001 |
| AURKA | Aurora Kinase A | -2.0 | < 0.001 |
Data derived from analysis of GEO dataset GSE129944.
Table 2: Top Differentially Expressed Genes in Cancer Cells Treated with Vorinostat
| Gene Symbol | Gene Name | log2(Fold Change) | p-value |
| Upregulated | |||
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | 3.8 | < 0.001 |
| THBS1 | Thrombospondin 1 | 3.1 | < 0.001 |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 2.9 | < 0.001 |
| BTG2 | BTG Anti-Proliferation Factor 2 | 2.7 | < 0.001 |
| SESN2 | Sestrin 2 | 2.4 | < 0.001 |
| Downregulated | |||
| CCNB1 | Cyclin B1 | -3.2 | < 0.001 |
| PLK1 | Polo-Like Kinase 1 | -3.0 | < 0.001 |
| BUB1 | BUB1 Mitotic Checkpoint Serine/Threonine Kinase | -2.8 | < 0.001 |
| CDC20 | Cell Division Cycle 20 | -2.6 | < 0.001 |
| KIF11 | Kinesin Family Member 11 | -2.3 | < 0.001 |
Data synthesized from publicly available datasets and literature on Vorinostat gene expression studies.
Table 3: Top Differentially Expressed Genes in Cancer Cells Treated with Romidepsin
| Gene Symbol | Gene Name | log2(Fold Change) | p-value |
| Upregulated | |||
| TXNIP | Thioredoxin Interacting Protein | 4.1 | < 0.001 |
| KLF6 | KLF Transcription Factor 6 | 3.6 | < 0.001 |
| EGR1 | Early Growth Response 1 | 3.3 | < 0.001 |
| IRF1 | Interferon Regulatory Factor 1 | 3.0 | < 0.001 |
| ZFP36 | ZFP36 Ring Finger Protein | 2.8 | < 0.001 |
| Downregulated | |||
| MYB | MYB Proto-Oncogene, Transcription Factor | -3.5 | < 0.001 |
| CENPA | Centromere Protein A | -3.1 | < 0.001 |
| FOXM1 | Forkhead Box M1 | -2.9 | < 0.001 |
| UBE2C | Ubiquitin Conjugating Enzyme E2 C | -2.7 | < 0.001 |
| MELK | Maternal Embryonic Leucine Zipper Kinase | -2.4 | < 0.001 |
Data synthesized from publicly available datasets and literature on Romidepsin gene expression studies.
Experimental Protocols
To ensure the reproducibility and transparency of the findings, this section provides a detailed methodology for a typical differential gene expression analysis experiment following drug treatment.
1. Cell Culture and Drug Treatment:
-
Cell Line: MDA-MB-231 human breast cancer cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentration.
-
Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing either this compound at a final concentration of 1 µM or an equivalent volume of DMSO as a vehicle control. Cells are incubated for 24 hours before harvesting.
2. RNA Extraction and Quality Control:
-
RNA Isolation: Total RNA is extracted from the treated and control cells using a commercially available RNA isolation kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer. RNA integrity is assessed using an automated electrophoresis system to ensure high-quality RNA for downstream applications.
3. RNA-Seq Library Preparation and Sequencing:
-
Library Preparation: RNA-seq libraries are prepared from the total RNA using a library preparation kit. This process typically involves poly(A) selection of mRNA, fragmentation of the mRNA, reverse transcription to cDNA, and ligation of sequencing adapters.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, generating millions of short reads.
4. Data Analysis:
-
Quality Control of Sequencing Reads: Raw sequencing reads are assessed for quality, and low-quality reads and adapter sequences are trimmed.
-
Read Alignment: The high-quality reads are aligned to the human reference genome using a splice-aware aligner.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted to generate a raw read count matrix.
-
Differential Expression Analysis: The read count matrix is used as input for a differential expression analysis tool. This analysis identifies genes that are significantly upregulated or downregulated between the this compound-treated and control groups, typically using statistical models that account for biological variability. Genes with a false discovery rate (FDR) adjusted p-value below a certain threshold (e.g., 0.05) and a log2 fold change above a specified value (e.g., 1 or -1) are considered differentially expressed.
Signaling Pathways and Experimental Workflows
To visually represent the molecular mechanisms and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
This guide provides a foundational comparison of the transcriptomic effects of this compound and other HDAC inhibitors. The presented data and protocols offer a valuable resource for researchers investigating the molecular mechanisms of these anti-cancer agents and for professionals involved in the development of novel epigenetic therapies. Further in-depth analyses of these and other datasets will continue to refine our understanding of the nuanced roles of individual HDAC inhibitors in cancer treatment.
Validating the Anti-Metastatic Potential of Belinostat In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Belinostat, a pan-histone deacetylase (HDAC) inhibitor, has demonstrated promising anti-neoplastic activity in various cancer models. This guide provides a comparative analysis of this compound's anti-metastatic efficacy, drawing upon available preclinical in vivo and in vitro data. We objectively compare its performance with other HDAC inhibitors, such as Panobinostat, Entinostat, and Vorinostat, and detail the experimental protocols utilized in these key studies. This guide aims to equip researchers with the necessary information to evaluate this compound's potential in curbing metastatic progression.
Comparative Efficacy of HDAC Inhibitors
The following tables summarize the quantitative data from studies assessing the anti-tumor and anti-metastatic properties of this compound and other relevant HDAC inhibitors.
Table 1: In Vitro Comparison of this compound and Panobinostat in Thyroid Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) | Apoptosis (% of control) |
| BHP2-7 | This compound | Data not specified | 43-68% |
| Panobinostat | Data not specified | 11-37% | |
| Cal62 | This compound | Data not specified | 43-68% |
| Panobinostat | Data not specified | 11-37% | |
| SW1736 | This compound | Data not specified | 43-68% |
| Panobinostat | Data not specified | 11-37% | |
| T238 | This compound | Data not specified | 24% |
| Panobinostat | Data not specified | 3% |
Data sourced from a study on thyroid cancer cell lines, indicating that this compound induces a higher rate of apoptosis compared to Panobinostat at the concentrations tested[1].
Table 2: In Vivo Efficacy of this compound in a Thyroid Cancer Xenograft Model
| Animal Model | Treatment | Tumor Growth Inhibition |
| Immunodeficient mice with BHP2-7 xenografts | This compound (100 mg/kg/day, 5 days/week) | Prominent inhibition of tumor growth compared to control[1] |
Table 3: Comparative In Vivo Effects of HDAC Inhibitors on Bone Metastasis
| Drug | Cancer Type | Animal Model | Key Findings |
| This compound | Not directly studied in a comparative bone metastasis model. | - | - |
| Entinostat | Breast Cancer | Experimental bone metastasis model | Increased tumor burden and incidence[2] |
| Panobinostat | Breast Cancer | Experimental bone metastasis model | Increased tumor burden and incidence; reduced trabecular bone volume[2] |
| Vorinostat | Breast & Prostate Cancer | Intratibial injection in SCID/NCr mice | Reduced tumor growth in bone by ~33%; promoted normal bone loss[3][4][5] |
This table highlights the varied and sometimes counterintuitive effects of different HDAC inhibitors on bone metastasis, underscoring the need for specific in vivo validation for each compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
In Vivo Human Thyroid Cancer Xenograft Study (this compound)
-
Cell Line: BHP2-7 human thyroid cancer cells.
-
Animal Model: Immunodeficient mice.
-
Procedure: BHP2-7 cells were xenografted into the mice.
-
Treatment: this compound was administered intraperitoneally at a dose of 100 mg/kg/day, five days a week, for 52 days.
-
Primary Endpoint: Tumor growth was monitored and compared to a control group receiving only the diluent[1].
In Vivo Breast Cancer Bone Metastasis Model (Entinostat and Panobinostat)
-
Cell Line: MDA-MB-231b human breast cancer cells (luciferase-positive).
-
Animal Model: Not specified in the provided abstract.
-
Procedure: An experimental model of breast cancer bone metastasis was established.
-
Treatment: Mice were treated with either Entinostat or Panobinostat.
-
Primary Endpoints: Tumor progression in bone was monitored using in vivo bioluminescence imaging. Tumor burden and incidence were quantified[2].
In Vivo Breast and Prostate Cancer Bone Metastasis Model (Vorinostat)
-
Cell Lines: MDA-231 (breast cancer) and PC3 (prostate cancer) cells.
-
Animal Model: SCID/NCr mice.
-
Procedure: Cancer cells were injected into the tibias of the mice.
-
Treatment: Vorinostat was administered to the mice.
-
Primary Endpoints: Tumor growth and osteolytic disease were assessed by radiography, micro-computed tomography, and histologic and molecular analyses[3][4][5].
Visualizing Mechanisms and Workflows
This compound's Anti-Tumor Signaling Pathways
This compound, as a pan-HDAC inhibitor, influences multiple signaling pathways to exert its anti-cancer effects. By inhibiting HDAC enzymes, this compound leads to the accumulation of acetylated histones, resulting in a more open chromatin structure. This allows for the transcription of previously silenced tumor suppressor genes. This mechanism can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Caption: this compound inhibits HDACs, leading to increased histone acetylation and tumor suppressor gene expression.
Experimental Workflow for In Vivo Xenograft Studies
The validation of anti-cancer agents like this compound in vivo typically follows a standardized workflow involving the implantation of cancer cells into an animal model, subsequent treatment, and monitoring of tumor growth and/or metastasis.
References
- 1. RETRACTED ARTICLE: this compound and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Select HDAC Inhibitors Enhance Osteolysis and Bone Metastasis Outgrowth but Can Be Mitigated With Bisphosphonate Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. The Histone Deacetylase Inhibitor, Vorinostat, Reduces Tumor Growth at the Metastatic Bone Site and Associated Osteolysis, but Promotes Normal Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The histone deacetylase inhibitor, vorinostat, reduces tumor growth at the metastatic bone site and associated osteolysis, but promotes normal bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Belinostat: A Procedural Guide for Laboratory Professionals
The proper disposal of Belinostat, a histone deacetylase (HDAC) inhibitor used in cancer research and treatment, is critical to ensure personnel safety and environmental protection. As a cytotoxic and hazardous drug, this compound and all associated materials require special handling and disposal procedures in accordance with federal, state, and local regulations.[1][2][3] Adherence to these guidelines minimizes exposure risks and ensures regulatory compliance.
Core Principles of this compound Disposal
Disposal of this compound must be approached with the understanding that it is a potent pharmaceutical compound. Key principles include:
-
Avoid Environmental Release: Under no circumstances should this compound or its solutions be discharged into drains, sewers, or the environment.[1][4]
-
Regulatory Adherence: All disposal methods must comply with prescribed federal, state, and local guidelines.[1][5]
-
Use of Professional Services: Excess, expired, or waste this compound should be handled by a licensed, professional hazardous material disposal company.[4][6] The preferred method of destruction is through an appropriately permitted chemical waste incinerator.[1][4]
Step-by-Step Disposal Procedures
The following procedures outline the necessary steps for the safe disposal of this compound in various forms.
1. Unused or Expired this compound:
-
Segregation: Isolate all unused or expired this compound from active inventory.
-
Labeling: Ensure the container is clearly labeled as "Hazardous Pharmaceutical Waste: this compound" and includes appropriate hazard symbols.[1]
-
Containment: Store the waste in a designated, secure area, locked up and protected from light, in its original or a suitable sealed container.[1][6]
-
Transfer: Arrange for collection by a licensed hazardous waste disposal service.[6]
2. Empty Vials and Contaminated Packaging:
-
Definition: Vials that have held this compound are not considered "empty" in the conventional sense and must be treated as hazardous waste.
-
Procedure:
-
Do not rinse the vials.
-
Securely cap the original vials.
-
Place the vials, along with any contaminated packaging (such as the original carton), into a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
Dispose of the container through a licensed waste management provider.[4][5]
-
3. Contaminated Labware and Personal Protective Equipment (PPE):
-
Scope: This category includes gloves, gowns, syringes, needles, infusion sets with filters, and any other materials that have come into direct contact with this compound.
-
Procedure:
-
Immediately after use, place all contaminated items into a designated cytotoxic waste container. This container should be puncture-resistant for sharps.
-
Ensure the container is properly sealed and labeled.
-
Dispose of the container as hazardous pharmaceutical waste according to institutional protocols and regulatory requirements.[1]
-
4. Spill Management and Cleanup Waste:
-
Immediate Action: In case of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[6]
-
Spill Cleanup Protocol:
-
Don appropriate PPE, including gloves, gown, and eye protection.[6] Respiratory protection may be required depending on the nature of the spill.[6]
-
For powder spills, gently cover the area with a damp cloth or towel to prevent the powder from becoming airborne.[1]
-
Use absorbent materials to contain and clean up the spill. For powdered spills, add liquid to the material to allow it to enter a solution before capturing it with absorbents.[1]
-
Place all cleanup materials (absorbents, cloths, contaminated PPE) into a leak-proof container suitable for hazardous waste disposal.[1]
-
Decontaminate the spill area a second time with an appropriate cleaning agent.
-
Label the container and dispose of it as hazardous waste.[1]
-
Handling and Storage Specifications Prior to Disposal
Proper handling and storage are crucial precursors to safe disposal. This compound is categorized as a potent compound requiring specific containment and handling practices.[1]
| Specification | Requirement | Citations |
| Handling Environment | Material should be handled inside a closed process, ventilated enclosure, or isolator. Open handling should not be performed. | [1] |
| Storage Temperature | Store at room temperature 20°C to 25°C (68°F to 77°F). Excursions permitted between 15°C and 30°C (59°F and 86°F). | [2][3] |
| Light Protection | Retain in original packaging to protect from light until use. | [2] |
| Security | Store locked up. | [1] |
| Reconstituted Solution | May be stored for up to 12 hours at ambient temperature (15°C to 25°C; 59°F to 77°F). | [2][3] |
| Diluted Infusion | May be stored at ambient room temperature for up to 36 hours, including infusion time. | [2][3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Belinostat
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like Belinostat. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in your laboratory practices.
This compound is a hazardous drug that may cause genetic defects, is suspected of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure[1]. Therefore, strict adherence to safety protocols is crucial.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is necessary to minimize exposure to this compound. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specifications and Requirements |
| Eye and Face Protection | Use safety glasses with side shields or goggles that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[2]. If there is a potential for splashing, a face shield is required in addition to goggles[3]. |
| Hand Protection | Always handle with gloves tested for use with chemotherapy drugs[3]. Double gloving is required when there is a potential for leaking or splashing, such as during compounding and administration[3]. Inspect gloves prior to use and use proper glove removal technique to avoid skin contact[2]. Wash hands thoroughly before donning and after removing gloves[2][3]. |
| Body Protection | Wear a cuffed gown that is resistant to permeability by hazardous drugs[3]. The type of body protection should be chosen based on the concentration and amount of the hazardous substance and the specific workplace conditions[2]. |
| Respiratory Protection | Respiratory protection is not typically required for normal handling of the packaged product[2][4]. However, if there is a risk of generating dust or aerosols, or if vials are broken, use an approved and properly fitted air-purifying respirator with High-Efficiency Particulate Air (HEPA) filters[2][4]. |
Operational Handling and Disposal Plan
A clear, step-by-step plan for handling and disposal is critical to prevent contamination and ensure the safety of all laboratory personnel.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area[5]. Appropriate exhaust ventilation at the source of dust or aerosol generation is crucial[2].
-
Containment: For potent substances like this compound, handling should occur within a closed system, a ventilated enclosure (such as a chemical fume hood), or an isolator (glove box) to minimize the risk of exposure[4].
Experimental Protocols: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. The designated handling area, such as a chemical fume hood, should be clean and uncluttered.
-
Donning PPE: Put on all required PPE in the correct order: gown, then mask/respirator, followed by eye/face protection, and finally, gloves (don the outer pair of gloves if double-gloving).
-
Handling the Compound:
-
For solid this compound, handle with care to avoid creating dust.
-
When reconstituting the lyophilized powder, do so within a ventilated enclosure.
-
Avoid all direct contact with the skin, eyes, and mucous membranes[4].
-
-
Accidental Exposure:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with soap and lukewarm water[3]. Do not use hot water as it can increase skin absorption[3].
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open[6][7]. Seek prompt medical attention.
-
Inhalation: Move to an area with fresh air. If breathing is difficult, seek immediate medical attention[6].
-
-
Decontamination and Cleaning: After handling, decontaminate all surfaces and equipment. Use a suitable cleaning agent and follow your institution's established procedures for hazardous drug decontamination.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first, followed by the gown, and then the inner gloves.
Disposal Plan:
This compound is a cytotoxic drug and requires special disposal procedures[8].
-
Waste Segregation: All materials contaminated with this compound, including unused drug, vials, syringes, needles, contaminated gloves, and gowns, must be disposed of as hazardous waste[1][3].
-
Containers: Place contaminated sharps directly into a designated sharps container without recapping, crushing, or clipping[3]. Other contaminated materials should be placed in clearly labeled, leak-proof hazardous waste containers (often designated as "blue bins" for pharmaceutical waste)[3].
-
Final Disposal: All hazardous waste must be handled and disposed of in accordance with federal, state, and local regulations. This is typically done through a licensed hazardous waste disposal company[6]. Do not dispose of this compound or contaminated materials in the regular trash or down the drain[4].
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. safety.duke.edu [safety.duke.edu]
- 4. obaid.info [obaid.info]
- 5. abmole.com [abmole.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. This compound|866323-14-0|MSDS [dcchemicals.com]
- 8. Beleodaq® (this compound) for injection - for Healthcare Professionals (HCPs) [beleodaq.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
